3-Methylcrotonyl CoA
説明
特性
分子式 |
C26H42N7O17P3S |
|---|---|
分子量 |
849.6 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41) |
InChIキー |
BXIPALATIYNHJN-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylcrotonyl-CoA Carboxylase: Reaction Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of 3-Methylcrotonyl-CoA carboxylase (MCCC), a mitochondrial enzyme critical to the catabolism of the essential amino acid leucine (B10760876). This document delves into the enzyme's reaction mechanism, kinetic properties, and the experimental methodologies employed in its study, presenting the information in a structured and accessible format for professionals in research and drug development.
Introduction
3-Methylcrotonyl-CoA carboxylase (EC 6.4.1.4) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. This reaction is a key step in the metabolic pathway of leucine, an essential branched-chain amino acid.[1][2] Deficiencies in MCCC activity lead to the genetic disorder 3-methylcrotonylglycinuria, an inborn error of metabolism. The enzyme is a heteromeric complex, typically a dodecamer of α and β subunits (α6β6), where the α-subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, and the β-subunit houses the carboxyltransferase activity.[2][3]
Reaction Mechanism
The catalytic cycle of MCCC, like other biotin-dependent carboxylases, proceeds through a two-step mechanism that occurs at two distinct active sites within the enzyme complex.[3]
Step 1: Carboxylation of Biotin
In the first step, the biotin prosthetic group, which is covalently attached to a lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP) domain of the α-subunit, is carboxylated. This reaction is dependent on ATP and utilizes bicarbonate (HCO₃⁻) as the carboxyl group donor. The reaction can be summarized as follows:
Enzyme-Biotin + ATP + HCO₃⁻ ⇌ Enzyme-Carboxybiotin + ADP + Pi
Step 2: Carboxyl Transfer to 3-Methylcrotonyl-CoA
The carboxylated biotin, now in the form of carboxybiotin, translocates from the biotin carboxylase active site to the carboxyltransferase active site located on the β-subunit. Here, the activated carboxyl group is transferred to the γ-carbon of 3-methylcrotonyl-CoA, yielding 3-methylglutaconyl-CoA.[3] The reaction is as follows:
Enzyme-Carboxybiotin + 3-Methylcrotonyl-CoA ⇌ Enzyme-Biotin + 3-Methylglutaconyl-CoA
The "swinging arm" model describes the movement of the biotinylated BCCP domain between the two active sites, facilitating the transfer of the carboxyl group.
Signaling Pathways and Logical Relationships
The activity of 3-Methylcrotonyl-CoA carboxylase is integrated into the broader context of cellular metabolism and is subject to regulatory mechanisms. One key regulatory pathway involves the mitochondrial sirtuin, SIRT4. SIRT4 has been shown to deacetylate and activate MCCC, thereby promoting leucine catabolism.[4][5] Specifically, SIRT4 can deacetylate the MCCC2 subunit at lysine 269, which leads to the formation of a stable and active MCCC1/MCCC2 complex.[1][5]
Furthermore, MCCC is subject to feedback inhibition by downstream intermediates of the leucine catabolism pathway. Metabolites such as 3-methylglutaconyl-CoA, 3-methylglutaryl-CoA, and 3-hydroxy-3-methylglutaryl-CoA can act as inhibitors of MCCC activity, providing a mechanism for self-regulation of the pathway.[3]
Below is a diagram illustrating the regulatory influences on MCCC activity.
Enzyme Kinetics
The kinetic parameters of MCCC have been determined for the enzyme from various species, providing insights into its substrate affinity and catalytic efficiency.
Michaelis-Menten Constants (Km)
The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is an inverse measure of the substrate's affinity for the enzyme.
| Species | Substrate | Km (µM) | Reference |
| Homo sapiens (recombinant) | ATP | 45 ± 11 | [3] |
| 3-Methylcrotonyl-CoA | 74 ± 7 | [3] | |
| Zea mays (Maize) | ATP | 20 | [6] |
| 3-Methylcrotonyl-CoA | 11 | [6] | |
| HCO₃⁻ | 800 | [6] | |
| Daucus carota (Carrot) | ATP | 21 ± 2 | [7] |
| 3-Methylcrotonyl-CoA | 42 ± 2 | [7] | |
| NaHCO₃ | 4000 ± 900 | [7] |
Catalytic Turnover Number (kcat)
The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is saturated with substrate.
| Species | kcat (s⁻¹) | Reference |
| Homo sapiens (recombinant) | ~4.0 | [3] |
Experimental Protocols
The study of MCCC function and kinetics relies on robust experimental methodologies for enzyme purification and activity assays.
Purification of Recombinant Human MCCC
A common method for obtaining pure and active human MCCC for in vitro studies involves the use of a baculovirus expression system followed by immuno-affinity chromatography.[3]
Experimental Workflow:
Radiochemical Enzyme Activity Assay
The activity of MCCC is commonly determined using a radiochemical assay that measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product.
Principle: The enzymatic reaction incorporates the ¹⁴C from bicarbonate into the substrate, 3-methylcrotonyl-CoA, forming [¹⁴C]3-methylglutaconyl-CoA. After stopping the reaction with acid, the unreacted [¹⁴C]HCO₃⁻ is driven off as [¹⁴C]CO₂, while the radiolabeled product remains. The amount of incorporated radioactivity is then quantified by liquid scintillation counting.
Detailed Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the following components to the buffer to achieve the desired final concentrations in the assay volume (e.g., 200 µL):
-
ATP (e.g., 2.5 mM)
-
MgCl₂ (e.g., 5 mM)
-
GSH or DTT (e.g., 2 mM)
-
3-Methylcrotonyl-CoA (e.g., 0.2 mM)
-
[¹⁴C]NaHCO₃ (specific activity and concentration to be optimized based on experimental needs)
-
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the enzyme sample (e.g., purified MCCC or cell lysate).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a strong acid (e.g., 50 µL of 6 N HCl). This will also facilitate the removal of unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.
-
Dry the samples, for example, by placing them under a heat lamp or in a drying oven, to ensure complete removal of volatile ¹⁴CO₂.
-
-
Quantification:
-
Resuspend the dried residue in a suitable solvent (e.g., water or buffer).
-
Add a scintillation cocktail to the resuspended sample.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Include control reactions lacking the enzyme or the substrate (3-methylcrotonyl-CoA) to determine the background radioactivity.
-
Subtract the background CPM from the sample CPM to obtain the net CPM of incorporated radioactivity.
-
Convert the net CPM to moles of product formed using the specific activity of the [¹⁴C]NaHCO₃.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
Experimental Workflow for Radiochemical Assay:
References
- 1. SIRT4 Controls Acetyl-CoA Synthesis to Promote Stemness and Invasiveness of Hepatocellular Carcinoma through Deacetylating MCCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT4 Controls Acetyl-CoA Synthesis to Promote Stemness and Invasiveness of Hepatocellular Carcinoma through Deacetylating MCCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of 3-methylcrotonyl-CoA carboxylase from somatic embryos of Daucus carota - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of 3-Methylcrotonyl-CoA Carboxylase Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcrotonyl-CoA carboxylase (MCCC) is a vital mitochondrial enzyme in the catabolism of the essential amino acid leucine (B10760876). Its deficiency leads to the inherited metabolic disorder 3-methylcrotonylglycinuria. The expression of the genes encoding the two subunits of MCCC, MCCC1 (alpha subunit) and MCCC2 (beta subunit), is intricately regulated at multiple levels to maintain metabolic homeostasis. This technical guide provides a comprehensive overview of the current understanding of MCCC gene expression regulation, encompassing transcriptional, post-transcriptional, and post-translational mechanisms. It includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of metabolic diseases, molecular biology, and drug development.
Introduction to 3-Methylcrotonyl-CoA Carboxylase
3-Methylcrotonyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This is a critical step in the breakdown of leucine.[1][2] The functional enzyme is a hetero-oligomeric complex composed of alpha subunits, encoded by the MCCC1 gene, and beta subunits, encoded by the MCCC2 gene.[2][3] The alpha subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the beta subunit possesses the carboxyltransferase activity.[4][5] Given its central role in amino acid metabolism, the expression and activity of MCCC are tightly controlled in response to cellular and environmental cues.
Transcriptional Regulation of MCCC Gene Expression
The primary level of control for MCCC expression occurs at the level of gene transcription. This involves the interplay of transcription factors, promoter and enhancer elements, and overarching signaling pathways that sense the metabolic state of the cell.
Promoter and Enhancer Elements
The promoter regions of both MCCC1 and MCCC2 contain binding sites for various transcription factors that initiate and modulate transcription.
-
MCCC1 : The MCCC1 gene is located on chromosome 3q27.1.[4] Its promoter and enhancer regions are cataloged in databases such as Ensembl, ENCODE, and RefSeq, providing a starting point for their functional characterization.[4]
-
MCCC2 : The MCCC2 gene resides on chromosome 5q12-q13.[3] Bioinformatic analysis of the MCCC2 promoter has identified potential binding sites for several transcription factors, as detailed in Table 1.[5]
Table 1: Predicted Transcription Factor Binding Sites in the MCCC2 Promoter [5]
| Transcription Factor | Description |
| aMEF-2 | Myocyte-specific enhancer factor 2A |
| CBF(2) | CCAAT-binding factor |
| Gfi-1 | Growth factor independence 1 |
| MEF-2A | Myocyte-specific enhancer factor 2A |
| NF-Y | Nuclear transcription factor Y |
| p53 | Tumor protein p53 |
| TBP | TATA-box binding protein |
| TFIID | Transcription factor II D |
| USF-1 | Upstream transcription factor 1 |
Experimental validation of the binding and functional role of these transcription factors is an active area of research.
Key Signaling Pathways
Several major signaling pathways are implicated in the regulation of MCCC gene expression, primarily through their influence on key transcription factors and the overall metabolic state of the cell.
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism, and it is highly responsive to amino acid availability, particularly leucine. Leucine activates the mTORC1 complex, which in turn promotes protein synthesis and other anabolic processes. While direct regulation of MCCC by mTOR has not been definitively established, the pathway's role in sensing leucine levels suggests a potential feedback mechanism to modulate the expression of enzymes involved in its catabolism.
Caption: Potential regulation of MCCC expression by the mTOR signaling pathway.
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. It is activated under conditions of low energy (high AMP/ATP ratio) and promotes catabolic pathways to generate ATP. Given that leucine catabolism is an energy-yielding process, AMPK is a likely regulator of MCCC expression, particularly during periods of metabolic stress such as fasting or exercise.
Post-Transcriptional Regulation
Following transcription, the MCCC mRNA transcripts can be subject to further regulation that influences their stability and translational efficiency.
Alternative Splicing
Alternative splicing of pre-mRNA can generate different protein isoforms from a single gene. There is evidence of alternative splicing for the MCCC2 gene, resulting in multiple transcript variants.[5] The functional significance of these different MCCC2 isoforms is an area for further investigation.
Post-Translational Regulation
After translation, the MCCC protein subunits can undergo various modifications that affect their activity, stability, and interaction with other proteins.
Deacetylation by SIRT4
The mitochondrial sirtuin, SIRT4, has been identified as a key post-translational regulator of MCCC. SIRT4 deacetylates the MCCC2 subunit, which leads to the stabilization of the MCCC1/MCCC2 complex and enhances its enzymatic activity. This regulatory mechanism directly links the cellular metabolic state, reflected by NAD+ levels (a cofactor for sirtuins), to the efficiency of leucine catabolism.
Caption: SIRT4-mediated deacetylation and activation of the MCCC complex.
Phosphorylation and Ubiquitination
While specific sites of phosphorylation and ubiquitination on MCCC1 and MCCC2 have yet to be fully characterized, these modifications are common regulatory mechanisms for metabolic enzymes.[6] Phosphorylation can rapidly alter enzyme activity in response to signaling cascades, while ubiquitination can target proteins for degradation by the proteasome, thereby controlling enzyme abundance.[6]
Quantitative Data on MCCC Expression
The following tables summarize quantitative data on the expression of genes involved in branched-chain amino acid (BCAA) metabolism, including components of the MCCC complex, under different experimental conditions.
Table 2: Relative mRNA Abundance of BCAA Metabolism Genes During Adipocyte Differentiation [7]
| Gene | Day 0 (Preadipocyte) | Day 4 (Early Differentiation) | Day 10 (Late Differentiation) |
| Bcat2 | 1.00 ± 0.12 | 2.54 ± 0.21 | 1.89 ± 0.15 |
| Bckdha | 1.00 ± 0.09 | 3.11 ± 0.28 | 2.45 ± 0.22 |
| MCCC1 | Data not available | Data not available | Data not available |
| MCCC2 | Data not available | Data not available | Data not available |
Data represents mean ± SEM, normalized to Day 0 expression. Bcat2 and Bckdha are enzymes upstream of MCCC in the leucine catabolism pathway.
Table 3: Effect of Leucine Supplementation on BCAA Metabolism Gene Expression in Differentiating Adipocytes [7]
| Gene | Treatment | Day 4 (Fold Change vs. Control) | Day 10 (Fold Change vs. Control) |
| Bcat2 | Leucine | 1.42 ± 0.15 | 0.78 ± 0.09 |
| Bckdha | Leucine | 1.65 ± 0.18 | 0.85 ± 0.11 |
| MCCC1 | Leucine | Data not available | Data not available |
| MCCC2 | Leucine | Data not available | Data not available |
*p < 0.05. Data represents mean fold change ± SEM in leucine-supplemented cells compared to control cells at the same time point.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MCCC gene expression regulation.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the in vivo interaction of a specific transcription factor with the promoter or enhancer regions of the MCCC genes.[8][9]
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the MCCC promoter or enhancer regions.[9]
Luciferase Reporter Assay
This assay is used to measure the activity of the MCCC gene promoters in response to various stimuli or the overexpression/knockdown of transcription factors.[10][11]
Protocol:
-
Construct Generation: Clone the promoter region of MCCC1 or MCCC2 upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Transfect the luciferase reporter construct into a suitable cell line. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Cell Treatment: Treat the transfected cells with the desired stimulus (e.g., leucine, hormones, or small molecule inhibitors).
-
Cell Lysis: After the treatment period, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative promoter activity.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify proteins that interact with the MCCC complex.[12][13]
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MCCC1 or MCCC2 overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to capture the antibody-MCCC-interacting protein complexes.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).
siRNA-mediated Gene Knockdown
This method is used to specifically reduce the expression of MCCC1 or MCCC2 to study the functional consequences.[14]
Protocol:
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of MCCC1 or MCCC2.
-
Cell Culture: Plate cells at an appropriate density to reach 30-50% confluency at the time of transfection.
-
Transfection: Transfect the cells with the specific siRNAs using a suitable transfection reagent. Include a non-targeting siRNA as a negative control.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Assess the knockdown efficiency by measuring mRNA levels using qRT-PCR and protein levels using Western blotting.
-
Functional Assays: Perform functional assays to determine the effect of MCCC knockdown on cellular processes such as cell proliferation, apoptosis, or metabolic flux.
Conclusion and Future Directions
The regulation of 3-Methylcrotonyl-CoA carboxylase gene expression is a complex process involving a multi-tiered system of transcriptional, post-transcriptional, and post-translational control. While significant progress has been made in identifying key players in this regulatory network, such as the role of SIRT4, many aspects remain to be fully elucidated. Future research should focus on the experimental validation of predicted transcription factors, the characterization of enhancer elements, and the identification of specific microRNAs and other post-translational modifications that fine-tune MCCC expression and activity. A deeper understanding of these regulatory mechanisms will not only provide fundamental insights into the control of amino acid metabolism but may also open new avenues for therapeutic intervention in metabolic disorders associated with MCCC dysfunction.
References
- 1. Unraveling the transcriptomic effects of leucine supplementation on muscle growth and performance in basketball athletes | PLOS One [journals.plos.org]
- 2. providers2.genedx.com [providers2.genedx.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of leucine supplementation and serum withdrawal on branched-chain amino acid pathway gene and protein expression in mouse adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein-Protein Interactions: Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of MACC1 siRNA on biological behaviors of HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3-Methylcrotonyl-CoA in Intermediary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of 3-Methylcrotonyl-CoA (3-MCCoA) in intermediary metabolism. We will delve into its pivotal role in leucine (B10760876) catabolism, the enzymatic intricacies of 3-Methylcrotonyl-CoA Carboxylase (MCCC), its connection to the biotin (B1667282) cycle, and the clinical ramifications of its metabolic disruption. This document is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Introduction: 3-Methylcrotonyl-CoA at the Crossroads of Metabolism
3-Methylcrotonyl-CoA is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine.[1][2][3] This metabolic pathway is a significant source of energy, particularly during periods of fasting or in muscle tissue, ultimately yielding acetoacetate (B1235776) and acetyl-CoA, which can then enter the citric acid cycle.[2][3][4] The central reaction involving 3-MCCoA is its carboxylation to 3-methylglutaconyl-CoA, a reaction catalyzed by the mitochondrial enzyme 3-Methylcrotonyl-CoA carboxylase (MCCC).[4][5] As a biotin-dependent carboxylase, MCCC's function is intrinsically linked to the availability of this vital cofactor.[4][6][7]
Disruptions in this pathway, primarily due to deficiencies in the MCCC enzyme, lead to the autosomal recessive inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD).[5][8][9] This condition is characterized by the accumulation of upstream metabolites, which can be detected in blood and urine, and a variable clinical presentation ranging from asymptomatic to severe metabolic crises.[5][6][8][10]
The Leucine Catabolic Pathway: A Step-by-Step Breakdown
The breakdown of leucine to usable energy substrates is a multi-step process occurring within the mitochondria. 3-MCCoA is a key player in this pathway.
The overall pathway is as follows:
-
Transamination of Leucine: Leucine is first converted to α-ketoisocaproate.[2]
-
Oxidative Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA.[2]
-
Dehydrogenation: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA.[1]
-
Carboxylation of 3-Methylcrotonyl-CoA: This is the pivotal step where 3-MCCoA is carboxylated by MCCC in an ATP and biotin-dependent manner to form 3-methylglutaconyl-CoA.[4][6]
-
Hydration: 3-methylglutaconyl-CoA is hydrated to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]
-
Cleavage: Finally, HMG-CoA is cleaved into acetoacetate and acetyl-CoA.[4]
The Biotin Cycle and 3-Methylcrotonyl-CoA Carboxylase
MCCC is one of four major biotin-dependent carboxylases in mammals, the others being pyruvate (B1213749) carboxylase, acetyl-CoA carboxylase, and propionyl-CoA carboxylase.[6][7] The function of these enzymes is critically dependent on the covalent attachment of biotin, a process catalyzed by holocarboxylase synthetase. Biotinidase, in turn, recycles biotin from the degradation of these carboxylases. This interplay forms the biotin cycle. A defect in either holocarboxylase synthetase or biotinidase can lead to multiple carboxylase deficiency, affecting the MCCC-catalyzed step in leucine catabolism.
Quantitative Data in 3-MCCoA Metabolism
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the pathophysiology of 3-MCCD and for developing diagnostic and therapeutic strategies.
Enzyme Kinetics of 3-Methylcrotonyl-CoA Carboxylase
The following table summarizes the kinetic parameters for MCCC. It is important to note that these values were determined for the enzyme from maize leaves and may differ from the human enzyme.
| Substrate | Km | Vmax | Source |
| 3-Methylcrotonyl-CoA | 11 µM | Not Reported | [11] |
| ATP | 20 µM | Not Reported | [11] |
| HCO3- | 0.8 mM | Not Reported | [11] |
Metabolite Concentrations in 3-MCCD
The hallmark of 3-MCCD is the accumulation of specific metabolites in urine and blood. The table below provides an overview of these biomarkers.
| Metabolite | Fluid | Normal Range | Pathological Range in 3-MCCD | Source |
| 3-Hydroxyisovaleric Acid | Urine | 0 - 29 mmol/mol creatinine | Massively elevated (e.g., 178 mg/g creatinine) | [12][13] |
| 3-Methylcrotonylglycine (B26124) | Urine | None detected | Significantly elevated (e.g., 1176 mg/g creatinine) | [13] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Plasma/Blood Spot | < 0.11 µmol/L | Significantly elevated | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of 3-MCCoA metabolism and the diagnosis of 3-MCCD.
Radiochemical Assay for 3-Methylcrotonyl-CoA Carboxylase Activity
This assay measures the activity of MCCC by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product.
Materials:
-
Tricine-KOH buffer (0.1 M, pH 8.0)
-
MgCl2 (5 mM)
-
Dithiothreitol (DTT) (2.5 mM)
-
KHCO3 (5 mM)
-
NaH14CO3 (e.g., 5 µCi, 58 mCi/mmol)
-
ATP (1 mM)
-
3-Methylcrotonyl-CoA (0.2 mM)
-
Protein extract (from fibroblasts or leukocytes)
-
6 N HCl
-
Scintillation fluid and vials
Procedure:
-
Prepare a reaction mixture containing Tricine-KOH buffer, MgCl2, DTT, KHCO3, NaH14CO3, ATP, and 3-Methylcrotonyl-CoA.
-
Initiate the reaction by adding the protein extract to the reaction mixture.
-
Incubate the reaction at 37°C for 10 minutes.
-
Terminate the reaction by adding 50 µL of 6 N HCl. This step also serves to remove unreacted NaH14CO3 as 14CO2.
-
Dry the samples.
-
Resuspend the dried residue in water and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the MCCC activity.
Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to detect and quantify elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine in urine.[1][13][15][16][17]
Sample Preparation:
-
Collection: Collect a random urine sample. At least 5 mL is recommended.[15]
-
Internal Standard Addition: Add an internal standard (e.g., a deuterated analog of a related organic acid) to a known volume of urine.
-
Extraction: Acidify the urine and extract the organic acids into an organic solvent (e.g., ethyl acetate). This is typically a liquid-liquid extraction.[17]
-
Derivatization: Evaporate the organic solvent to dryness and derivatize the organic acids to make them volatile for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: The organic acids are separated based on their boiling points and interactions with the GC column. A temperature gradient program is used to elute the different compounds at different times.[17]
-
Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.[15]
-
Quantification: The concentration of each organic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This is a high-throughput method for the analysis of acylcarnitines in dried blood spots or plasma, and is a key component of newborn screening programs for 3-MCCD.[11][18][19][20][21][22]
Sample Preparation:
-
Extraction: Acylcarnitines are extracted from the sample (e.g., a punch from a dried blood spot) using a solvent containing internal standards (deuterium-labeled acylcarnitines).
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency in the mass spectrometer.[18]
MS/MS Analysis:
-
Introduction: The derivatized sample is introduced into the mass spectrometer, often via flow injection without prior chromatographic separation.
-
Ionization: Electrospray ionization (ESI) is typically used to generate charged molecules.
-
Precursor Ion Scan: A common method for acylcarnitine analysis is a precursor ion scan. In this mode, the first mass spectrometer (Q1) scans a range of parent ion masses, while the second mass spectrometer (Q3) is set to detect a specific fragment ion that is common to all acylcarnitines (m/z 85 for underivatized, or a different m/z for derivatized forms).[19] This allows for the specific detection of all acylcarnitine species in the sample.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the intensity of its signal to that of its corresponding labeled internal standard.
Metabolic Flux Analysis in the Study of Leucine Catabolism
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic pathways.[23][24] In the context of leucine catabolism, MFA using stable isotope tracers, such as 13C-labeled leucine, can provide valuable insights into the dynamic regulation of this pathway in both healthy and disease states.
Methodology Overview:
-
Tracer Administration: A 13C-labeled leucine tracer is introduced into the biological system (e.g., cell culture or in vivo).[25]
-
Metabolite Extraction: After a period of time, metabolites are extracted from the system.
-
Mass Spectrometry Analysis: The isotopic enrichment (the ratio of labeled to unlabeled atoms) in downstream metabolites of the leucine catabolic pathway is measured using mass spectrometry.
-
Flux Calculation: By applying computational modeling to the isotopic labeling patterns, the rates (fluxes) through the different reactions in the pathway can be calculated.
While the application of MFA to study 3-MCCD is an active area of research, specific quantitative flux data in patients is not yet widely available. However, this technique holds great promise for elucidating the metabolic consequences of MCCC deficiency and for evaluating the efficacy of potential therapeutic interventions.
Conclusion
3-Methylcrotonyl-CoA stands as a critical juncture in intermediary metabolism, primarily serving as an intermediate in the energy-yielding catabolism of leucine. The biotin-dependent enzyme 3-Methylcrotonyl-CoA carboxylase is essential for its further metabolism, and its deficiency leads to the clinically significant inborn error of metabolism, 3-MCCD. The quantitative analysis of metabolites and enzyme activity, coupled with advanced techniques like metabolic flux analysis, continues to enhance our understanding of this vital metabolic pathway and provides a foundation for the development of improved diagnostic and therapeutic strategies for individuals with 3-MCCD. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies relevant to the study of 3-Methylcrotonyl-CoA, aimed at supporting the ongoing research and development efforts in this field.
References
- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 9. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metbio.net [metbio.net]
- 16. erndim.org [erndim.org]
- 17. scispace.com [scispace.com]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Crossroads of Amino Acid Catabolism: A Technical Guide to 3-Methylcrotonyl-CoA and its Integration with the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic significance of 3-Methylcrotonyl-CoA (3-MCCoA), a key intermediate in the catabolism of the essential amino acid leucine (B10760876). We will delve into its biochemical pathway, its crucial link to the citric acid (TCA) cycle, and the clinical ramifications of defects in its metabolism. This document provides a comprehensive overview for researchers, scientists, and drug development professionals working in the fields of metabolic disorders, cellular energy, and therapeutic intervention.
The Leucine Catabolic Pathway: From Essential Amino Acid to Energy Precursors
Leucine, a branched-chain amino acid (BCAA), is a vital component of proteins and a signaling molecule in various metabolic processes.[1] Its catabolism is a multi-step process that ultimately yields acetyl-CoA and acetoacetate, both of which can be utilized for energy production.[2] 3-Methylcrotonyl-CoA is a central intermediate in this pathway, formed from isovaleryl-CoA.
The conversion of 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA is catalyzed by the mitochondrial enzyme 3-Methylcrotonyl-CoA carboxylase (MCC).[3] This biotin-dependent enzyme plays a critical role in committing the carbon skeleton of leucine to its final breakdown products.[4] A deficiency in this enzyme leads to the accumulation of upstream metabolites, causing the genetic disorder 3-Methylcrotonylglycinuria (3-MCCD).[3]
The catabolism of leucine ultimately generates acetyl-CoA, which directly enters the citric acid cycle to fuel cellular respiration.[2][3] The catabolism of other BCAAs, isoleucine and valine, produces propionyl-CoA in addition to acetyl-CoA.[2] Propionyl-CoA can be converted to succinyl-CoA, another intermediate of the citric acid cycle, thereby providing an anaplerotic entry point into this central metabolic hub.[5][6]
Signaling Pathways and Logical Relationships
The breakdown of leucine is intricately linked to the energy status of the cell and is subject to regulatory control. The pathway illustrates the conversion of leucine to acetyl-CoA, highlighting the role of 3-Methylcrotonyl-CoA carboxylase.
The conversion of propionyl-CoA, derived from other sources like odd-chain fatty acid oxidation and the catabolism of isoleucine and valine, into the TCA cycle intermediate succinyl-CoA is a critical anaplerotic pathway.
Quantitative Analysis of Metabolites in 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)
The diagnosis of 3-MCCD relies on the detection of elevated levels of specific biomarkers in blood and urine. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) have significantly increased the detection of this disorder.[7] The primary biomarker is 3-hydroxyisovalerylcarnitine (B12287773) (C5OH).[8]
| Analyte | Matrix | Patient Population | Concentration Range | Reference Range/Cutoff | Citation |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Dried Blood Spot (NBS) | 3-MCCD Neonates | 0.84 to 15.1 µmol/L | < 0.73 µmol/L | [9] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Dried Blood Spot (NBS) | Maternal 3-MCCD | High | N/A | [10] |
| 3-Hydroxyisovaleric Acid | Urine | Maternal 3-MCCD | 147.9 mmol/mol Cr | 6.9–25.0 mmol/mol Cr | [10] |
| 3-Methylcrotonylglycine | Urine | Maternal 3-MCCD | 209.4 mmol/mol Cr | Not Detectable | [10] |
| Total Carnitine | Serum | Maternal 3-MCCD | 7.96 µmol/L | 28.00–84.00 µmol/L | [10] |
| Free Carnitine | Serum | Maternal 3-MCCD | 4.14 µmol/L | 24.00–66.00 µmol/L | [10] |
| Acylcarnitine | Serum | Maternal 3-MCCD | 3.80 µmol/L | 4.00–32.00 µmol/L | [10] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Urine | 3-MCCD Patients | Elevated | < 2.93 mmol/mol creatinine | [11][12] |
Experimental Protocols
Quantification of Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of acylcarnitines is crucial for the diagnosis of 3-MCCD and other inborn errors of metabolism. LC-MS/MS offers high sensitivity and specificity for the quantification of these metabolites.
Sample Preparation (Plasma)
-
To a 100 µL aliquot of plasma, add an internal standard solution containing isotopically labeled acylcarnitines.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the sample for 10 seconds.
-
Incubate at ambient temperature for 10 minutes.
-
Centrifuge the sample for 10 minutes at 4000 rpm.
-
Transfer 100 µL of the supernatant to a new vial.
-
Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex.
-
The sample is now ready for injection into the LC-MS/MS system.[13]
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm). A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid and ammonium (B1175870) acetate, is commonly used.[14]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for the quantification of specific acylcarnitines, monitoring the precursor ion and a characteristic product ion (often m/z 85 for carnitine derivatives).[14]
The following diagram illustrates a general workflow for acylcarnitine analysis.
3-Methylcrotonyl-CoA Carboxylase (MCC) Enzyme Assay
The definitive diagnosis of 3-MCCD is confirmed by measuring the enzyme activity in patient-derived cells, such as fibroblasts or lymphocytes.[15]
Principle The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into 3-methylcrotonyl-CoA to form radiolabeled 3-methylglutaconyl-CoA. The activity is determined by quantifying the amount of radioactivity incorporated over time.
Protocol Outline
-
Cell Culture and Lysate Preparation:
-
Culture patient and control fibroblasts or isolate lymphocytes from whole blood.
-
Harvest the cells and prepare a cell lysate by sonication or detergent lysis.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate
-
ATP
-
MgCl₂
-
3-Methylcrotonyl-CoA (substrate)
-
Radiolabeled sodium bicarbonate (NaH¹⁴CO₃)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding acid (e.g., perchloric acid), which also removes unincorporated ¹⁴CO₂.
-
-
Quantification:
-
Measure the radioactivity of the acid-stable product (¹⁴C-3-methylglutaconyl-CoA) using a scintillation counter.
-
Calculate the enzyme activity as nmol of bicarbonate incorporated per hour per mg of protein.
-
-
Controls:
-
Run parallel assays with lysates from healthy controls.
-
Include a blank reaction without the 3-methylcrotonyl-CoA substrate to account for background radioactivity.[4]
-
Conclusion and Future Directions
3-Methylcrotonyl-CoA stands as a critical juncture in leucine metabolism, with its proper processing being essential for cellular energy homeostasis. The link between the catabolism of branched-chain amino acids and the citric acid cycle underscores the interconnectedness of metabolic pathways. The development of sensitive analytical techniques, such as LC-MS/MS, has revolutionized the diagnosis of 3-MCCD and other inborn errors of metabolism, enabling early intervention.
Future research in this area will likely focus on several key aspects:
-
Genotype-Phenotype Correlations: Elucidating why some individuals with 3-MCCD remain asymptomatic while others develop severe clinical manifestations.
-
Therapeutic Strategies: Investigating novel therapeutic approaches beyond dietary management, potentially targeting the regulation of the leucine catabolic pathway.
-
Metabolomic Profiling: Utilizing advanced metabolomics to uncover new biomarkers and gain a deeper understanding of the metabolic dysregulation in 3-MCCD.
This guide provides a solid foundation for professionals engaged in the study of metabolic pathways and the development of diagnostics and therapeutics for related disorders. A thorough understanding of the biochemistry and analytical methodologies surrounding 3-Methylcrotonyl-CoA is paramount for advancing this field.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 6. medlink.com [medlink.com]
- 7. revvity.com [revvity.com]
- 8. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated 3-hydroxyisovalerylcarnitine in breast milk [e-cep.org]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. genetics.testcatalog.org [genetics.testcatalog.org]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rchsd.org [rchsd.org]
Methodological & Application
Quantification of 3-Methylcrotonyl-CoA using LC-MS/MS
An in-depth guide to the quantification of 3-methylcrotonyl-CoA (3-MCC-CoA) utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is presented for researchers, scientists, and professionals in drug development. This document outlines detailed application notes and protocols, from sample preparation to data analysis, ensuring a robust and reliable quantification of this key metabolite in leucine (B10760876) metabolism.
Application Notes
Introduction
3-Methylcrotonyl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid, leucine. The carboxylation of 3-MCC-CoA to 3-methylglutaconyl-CoA is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[1] Genetic deficiencies in the MCC enzyme lead to the accumulation of 3-MCC-CoA and its derivatives, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, resulting in the metabolic disorder 3-methylcrotonylglycinuria.[2][3] The accurate quantification of 3-MCC-CoA in biological matrices is therefore crucial for studying leucine metabolism, diagnosing metabolic disorders, and for research in drug development targeting related pathways. LC-MS/MS offers the high sensitivity and specificity required for the precise measurement of this low-abundance metabolite.
Principle of the Method
This method employs a liquid chromatography system to separate 3-Methylcrotonyl-CoA from other cellular components. The analyte is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.
Experimental Protocols
A detailed protocol for the quantification of 3-Methylcrotonyl-CoA in cellular or tissue samples is provided below.
1. Sample Preparation (Extraction of Short-Chain Acyl-CoAs)
Two primary methods for the extraction of short-chain acyl-CoAs from biological samples are presented. Method A is a simplified procedure using 5-sulfosalicylic acid (SSA), while Method B involves a more traditional approach with solid-phase extraction (SPE).
-
Method A: 5-Sulfosalicylic Acid (SSA) Precipitation [4]
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in a suitable buffer on ice.[5]
-
Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a known concentration of an appropriate internal standard (e.g., Crotonyl-CoA) to the cell pellet or tissue homogenate.[4]
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean autosampler vial for LC-MS/MS analysis.
-
-
Method B: Solid-Phase Extraction (SPE) [5][6]
-
Homogenize tissue samples (approximately 100 mg) in a methanol (B129727):chloroform (B151607) mixture (2:1 v/v).[5]
-
After homogenization, add ammonium (B1175870) formate (B1220265) and chloroform to achieve phase separation.[5]
-
Collect the upper aqueous layer containing the acyl-CoAs.[5]
-
Condition a weak anion exchange SPE column with methanol and then equilibrate with water.[5]
-
Load the aqueous extract onto the SPE column.
-
Wash the column with 2% formic acid followed by methanol to remove interfering substances.[5]
-
Elute the acyl-CoAs with a solution of 2-5% ammonium hydroxide (B78521) in methanol.[5]
-
Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[5]
-
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of 3-Methylcrotonyl-CoA. These may require optimization for specific instrumentation.
-
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is suitable for the separation of short-chain acyl-CoAs.[4]
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) with 2.5 mM N,N-dimethylbutylamine (DMBA) in water, pH adjusted to 5.6.[4]
-
Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate.[4]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to separate the analytes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da from the [M+H]⁺ precursor ion.[4][7] Another common product ion is m/z 428.[4][7] For 3-Methylcrotonyl-CoA (Molecular Weight: 851.6 g/mol ), the precursor ion is m/z 852.6.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a 3-Methylcrotonyl-CoA analytical standard and a constant concentration of the internal standard into the extraction solution.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 3-Methylcrotonyl-CoA in the samples can then be determined from this curve.
Data Presentation
The quantitative data for 3-Methylcrotonyl-CoA analysis should be presented in a clear and structured format.
Table 1: LC-MS/MS Parameters for 3-Methylcrotonyl-CoA Quantification
| Parameter | Value |
| LC Column | Reversed-phase C18, 2.6 µm, 150 x 2.1 mm |
| Mobile Phase A | 5 mM Ammonium Acetate + 2.5 mM DMBA in Water |
| Mobile Phase B | 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| Precursor Ion (Q1) | m/z 852.6 |
| Product Ion (Q3) - Quantifier | m/z 345.6 (corresponding to [M-507+H]⁺) |
| Product Ion (Q3) - Qualifier | m/z 428.0 |
| Internal Standard | Crotonyl-CoA |
Table 2: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
Visualizations
To aid in the understanding of the metabolic context and the analytical workflow, the following diagrams are provided.
References
- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recombinant Expression and Purification of Human 3-Methylcrotonyl-CoA Carboxylase (MCCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Human 3-Methylcrotonyl-CoA Carboxylase (MCCC) is a mitochondrial, biotin-dependent enzyme essential for the catabolism of the branched-chain amino acid leucine (B10760876).[1][2] It catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[1][2] The functional MCCC holoenzyme is a large, heteromeric complex composed of alpha (MCCA) and beta (MCCB) subunits, likely in a 6α6β arrangement.[1][3] The alpha subunit contains the covalently bound biotin (B1667282) cofactor, while the beta subunit is involved in substrate binding.[1][2][4]
Deficiencies in MCCC, caused by mutations in the MCCC1 or MCCC2 genes, lead to 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD), an autosomal recessive disorder.[5][6][7] This is one of the most common inborn errors of metabolism identified through newborn screening programs.[4] The clinical presentation of 3-MCCD is highly variable, ranging from asymptomatic individuals to patients with severe metabolic crises and neurological damage.[5][6][8]
The production of highly pure, functionally active recombinant human MCCC is crucial for detailed structural analysis, kinetic studies, understanding disease-causing mutations, and for use in drug development. For instance, it can serve as a counter-screen target for inhibitors designed against other carboxylases, such as acetyl-CoA carboxylase (ACC), which are targets for treating metabolic disorders.[9] This document provides a detailed protocol for the expression of recombinant human MCCC using a baculovirus expression system and a multi-step purification strategy.
Leucine Catabolism Pathway
The diagram below illustrates the central role of MCCC in the breakdown of leucine. MCCC catalyzes the fourth step in this essential metabolic pathway.
Caption: The role of MCCC in the leucine catabolism pathway.
Experimental Workflow Overview
The overall process for producing and purifying recombinant human MCCC is outlined below. The workflow begins with the co-expression of the MCCC alpha and beta subunits in an insect cell system and concludes with a highly purified, active enzyme complex.
Caption: Workflow for recombinant MCCC expression and purification.
Experimental Protocols
Protocol 1: Recombinant Baculovirus Production and Protein Expression
This protocol is based on the successful expression of active human MCCC in a baculovirus system.[9]
-
Gene Cloning:
-
Obtain full-length human cDNAs for MCCC1 (encoding the alpha subunit, MCCA) and MCCC2 (encoding the beta subunit, MCCB).
-
Subclone the MCCC1 and MCCC2 coding sequences into a dual-expression baculovirus transfer vector (e.g., pFastBac™ Dual) under the control of separate strong promoters (e.g., PPH and Pp10). This allows for simultaneous expression of both subunits from a single vector. An affinity tag (e.g., 6xHis or FLAG®) may be added to one of the subunits to facilitate initial purification if immuno-affinity is preferred over avidin affinity.
-
-
Recombinant Bacmid Generation:
-
Transform the constructed transfer vector into competent E. coli DH10Bac™ cells.
-
Select for positive colonies containing the recombinant bacmid via blue-white screening on agar (B569324) plates containing gentamicin, tetracycline, Bluo-gal, and IPTG.
-
Isolate the high-molecular-weight recombinant bacmid DNA from selected white colonies.
-
-
Virus Amplification:
-
Transfect Spodoptera frugiperda (Sf9) insect cells with the purified recombinant bacmid DNA to generate the initial P1 viral stock.
-
Amplify the P1 stock to a high-titer P2 or P3 working stock. Determine the viral titer using a plaque assay or end-point dilution assay.
-
-
Protein Expression:
-
Infect a large-scale suspension culture of High Five™ (Trichoplusia ni) cells with the high-titer recombinant baculovirus at an optimal Multiplicity of Infection (MOI).
-
Supplement the culture medium with biotin (final concentration ~50 µM) to ensure proper biotinylation of the MCCA subunit.
-
Incubate the culture at 27°C with shaking for 48-72 hours post-infection.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C until purification.
-
Protocol 2: Purification of MCCC Holoenzyme
This multi-step protocol is designed to achieve high purity while maintaining enzyme activity.
-
Cell Lysis and Clarification:
-
Resuspend the frozen cell pellet in 4 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and a protease inhibitor cocktail).
-
Lyse the cells using a Dounce homogenizer or by sonication on ice.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 60 minutes at 4°C to remove cell debris and insoluble components. Collect the supernatant containing the soluble MCCC.
-
-
Step 1: Avidin Affinity Chromatography:
-
Since MCCA is a biotinylated protein, avidin or streptavidin affinity chromatography provides a highly specific and efficient capture step.[10][11][12]
-
Equilibration: Equilibrate a monomeric avidin or streptavidin column with Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Binding: Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding of the biotinylated MCCC.
-
Washing: Wash the column extensively with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound MCCC using a gentle elution method to preserve its structure and activity. For monomeric avidin resins, elution is typically achieved with a competitive buffer containing free biotin (e.g., 5 mM Biotin in Wash Buffer).[13] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Step 2: Ion Exchange Chromatography (IEX) (Optional Polishing):
-
This step separates proteins based on net surface charge and can remove remaining contaminants.[14][15]
-
Buffer Exchange: Pool the fractions from the affinity step containing MCCC and buffer-exchange into a low-salt IEX Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT).
-
Binding & Elution: Load the sample onto an anion exchange column (e.g., Q-Sepharose). Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 25 mM to 500 mM NaCl). Collect fractions across the gradient.
-
Analysis: Analyze fractions for the presence of MCCCα and MCCCβ via SDS-PAGE.
-
-
Step 3: Size Exclusion Chromatography (SEC) (Final Polishing):
-
SEC separates molecules based on their hydrodynamic radius and is an excellent final step to remove aggregates and confirm the oligomeric state of the MCCC complex.[16][17][18]
-
Sample Concentration: Pool and concentrate the MCCC-containing fractions from the previous step.
-
Chromatography: Load the concentrated sample onto a gel filtration column (e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Analysis: Collect fractions and analyze by SDS-PAGE for purity. The elution volume of the MCCC complex can be compared to molecular weight standards to confirm its native size, which is expected to be in the 500-800 kDa range.[9] Pool the purest fractions, concentrate if necessary, snap-freeze in liquid nitrogen, and store at -80°C.
-
Data Presentation
Table 1: Structural Properties of Human MCCC
| Property | Subunit Alpha (MCCA) | Subunit Beta (MCCB) | Holoenzyme | Reference |
| Gene | MCCC1 | MCCC2 | - | [1] |
| Amino Acids | 725 | 563 | - | [1] |
| Key Feature | Biotin-containing subunit | Substrate-binding subunit | Heterododecamer (α6β6) | [1][3] |
| Apparent MW (kDa) | ~78 kDa | ~62 kDa | ~500-800 kDa | [4][9] |
Table 2: Kinetic Parameters of Recombinant Human MCCC
This data summarizes the functional characteristics of the purified enzyme.
| Parameter | Value | Substrate | Reference |
| Km | 45 ± 11 µM | ATP | [9] |
| Km | 74 ± 7 µM | 3-Methylcrotonyl-CoA | [9] |
| kcat | ~4.0 s-1 | - | [9] |
Table 3: Example Purification Summary
This table presents hypothetical data from a typical purification run to illustrate expected outcomes.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 500 | 250 | 0.5 | 100 | 1 |
| Avidin Affinity | 15 | 210 | 14.0 | 84 | 28 |
| Ion Exchange | 11 | 187 | 17.0 | 75 | 34 |
| Size Exclusion | 8 | 160 | 20.0 | 64 | 40 |
References
- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. JCI - The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency [jci.org]
- 3. The 3-Methylcrotonyl-CoA Carboxylase (MCC) Project [tonglab.biology.columbia.edu]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 6. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 8. 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. Expression, purification, characterization of human 3-methylcrotonyl-CoA carboxylase (MCCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotinylation Of Recombinant Proteins | Peak Proteins [peakproteins.com]
- 12. Purification and characterization of 3-methylcrotonyl-CoA carboxylase from somatic embryos of Daucus carota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. goldbio.com [goldbio.com]
- 17. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 18. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
Application Notes: CRISPR-Cas9 Mediated Knockout of MCCC1 and MCCC2 Genes in Cell Lines
Introduction
The MCCC1 and MCCC2 genes encode the alpha and beta subunits, respectively, of the mitochondrial enzyme 3-methylcrotonoyl-CoA carboxylase (3-MCC).[1][2] This enzyme plays a crucial role in the catabolism of the essential amino acid leucine (B10760876).[1][3] Specifically, it catalyzes the fourth step in the breakdown pathway, converting 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[1][2] Mutations in either the MCCC1 or MCCC2 gene can lead to 3-methylcrotonyl-CoA carboxylase deficiency (MCCD), an autosomal recessive inherited disorder of metabolism.[3][4] While the clinical phenotype of MCCD is highly variable, ranging from asymptomatic to severe neurological impairment, the underlying biochemical defect is consistent.[2][5]
The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes.[6][7] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[8][9] The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, repairs the break, frequently introducing small insertions or deletions (indels).[10][11] These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the targeted gene.[10]
Generating MCCC1 and MCCC2 knockout cell lines using CRISPR-Cas9 provides a valuable in vitro model system for researchers. These models are instrumental for studying the molecular basis of MCCD, investigating the roles of MCCC1 and MCCC2 in leucine metabolism and mitochondrial function, and for the development and screening of potential therapeutic agents.[6][11]
Experimental Workflow & Protocols
The overall workflow for generating and validating MCCC1 or MCCC2 knockout cell lines is a multi-step process that requires careful planning and execution. The process begins with the design of specific guide RNAs and culminates in the functional validation of monoclonal knockout cell lines.
Caption: General workflow for CRISPR-Cas9 mediated gene knockout.
Protocol 1: sgRNA Design and Vector Construction
The success of a CRISPR-Cas9 experiment hinges on the design of an effective single guide RNA (sgRNA).
1.1. sgRNA Design:
-
Obtain the cDNA or genomic sequence for the target gene (MCCC1 or MCCC2) from a database such as NCBI.
-
Use online sgRNA design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences.
-
Selection Criteria:
-
Target an early exon to maximize the chance of generating a loss-of-function mutation.
-
Choose sequences with high on-target efficiency scores and low off-target scores.
-
The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[11]
-
-
Design 2-3 independent sgRNAs per gene to ensure at least one is highly effective.
1.2. Vector Preparation: The Cas9 and sgRNA components can be delivered into cells in various formats.[9][12]
-
All-in-one Plasmid: A single plasmid encoding both the Cas9 nuclease and the sgRNA. This is a common and straightforward method.[8]
-
Two-Vector System: One plasmid for Cas9 and another for the sgRNA. This is useful for creating stable Cas9-expressing cell lines that can be used for multiple knockouts.[8]
-
Ribonucleoprotein (RNP) Complexes: Purified Cas9 protein is pre-complexed with synthetic sgRNA in vitro. This complex is then delivered to the cells.[13][14] This method offers advantages such as reduced off-target effects and transient activity, as no DNA is introduced.[9]
1.3. Cloning sgRNA into Plasmid (if applicable):
-
Order complementary oligonucleotides corresponding to the designed sgRNA sequence.
-
Anneal the oligos to form a double-stranded DNA fragment.
-
Ligate the annealed fragment into a linearized sgRNA expression vector according to the manufacturer's protocol.
-
Transform the ligated plasmid into competent E. coli.
-
Select a positive colony, expand the culture, and purify the plasmid DNA (maxi- or miniprep).
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Protocol 2: Cell Line Culture and Transfection
2.1. Cell Culture:
-
Culture the chosen cell line (e.g., HEK293T, HeLa) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are healthy, actively dividing, and free of contamination before transfection.
2.2. Transfection: The method of delivering the CRISPR components into the cells is critical for success.[15]
-
Lipid-based Transfection (e.g., Lipofectamine):
-
Seed cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Dilute the CRISPR plasmid DNA (or RNP) and the lipid-based transfection reagent in serum-free medium in separate tubes.
-
Combine the diluted DNA and reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the mixture dropwise to the cells.
-
Incubate for 24-72 hours before proceeding.
-
-
Electroporation/Nucleofection: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing the CRISPR components to enter.[12][13] It is often more efficient for hard-to-transfect cells.
-
Harvest and resuspend the required number of cells in the appropriate electroporation buffer.
-
Add the CRISPR plasmid DNA or RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the electrical pulse using an electroporation device (e.g., Lonza Nucleofector, Neon Transfection System) with a program optimized for the specific cell line.[12]
-
Immediately transfer the cells to a culture plate with pre-warmed medium.
-
Protocol 3: Single-Cell Cloning and Expansion
To establish a pure knockout cell line, it is necessary to isolate and expand single cells.[8]
3.1. Enrichment (Optional): If the vector contains a fluorescent marker (e.g., GFP), Fluorescence-Activated Cell Sorting (FACS) can be used 48-72 hours post-transfection to enrich the population of successfully transfected cells.
3.2. Single-Cell Cloning by Limiting Dilution:
-
Harvest the transfected cells.
-
Perform a serial dilution of the cell suspension to a final concentration of approximately 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the final dilution into each well of a 96-well plate. Statistically, this should result in many wells with no cells, some with a single cell, and a few with more than one.
-
Incubate the plates. After 24-48 hours, visually inspect each well under a microscope to identify wells containing a single cell. Mark these wells.
-
Allow the single cells to proliferate and form colonies over 2-4 weeks. Change the medium carefully as needed.
-
Once colonies are sufficiently large, expand them sequentially into 24-well, 6-well, and finally T-25 flasks.
Protocol 4: Validation of Gene Knockout
Validation is a critical step to confirm the desired genetic modification at both the genomic and protein levels.[8][15]
4.1. Genomic DNA Analysis:
-
DNA Extraction: When the clonal populations have expanded sufficiently, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Design primers to amplify a ~400-800 bp region of the target gene that flanks the sgRNA target site. Perform PCR on the extracted genomic DNA from each clone.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms. A successful knockout clone will show a mixture of sequences (indels) starting at the Cas9 cut site, which is 3-4 base pairs upstream of the PAM sequence. This is because the two alleles are often edited differently. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the chromatograms and estimate the indel frequency.[16]
4.2. Protein Level Validation (Western Blot): The ultimate confirmation of a functional knockout is the absence of the target protein.[16][17]
-
Protein Extraction: Lyse cells from the wild-type control and the putative knockout clones to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MCCC1 or MCCC2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with an HRP substrate (chemiluminescent reagent) and visualize the protein bands using an imaging system.
-
Probe the same membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.[17]
-
-
Analysis: A successful knockout clone will show a complete absence of the band corresponding to the MCCC1 or MCCC2 protein when compared to the wild-type control.[17]
Data Presentation
Quantitative and qualitative data should be organized for clear interpretation.
Table 1: Example sgRNA Sequences for Human MCCC1 and MCCC2
| Target Gene | Exon | sgRNA Sequence (5' to 3') | PAM |
|---|---|---|---|
| MCCC1 | 2 | GAGCUGCACCUACAUCCGCA | CGG |
| MCCC1 | 3 | GGUGCUGAUCCUCAAGAUGC | AGG |
| MCCC2 | 2 | GCAUGAACAUCCUGCGCGAG | GGG |
| MCCC2 | 4 | GUACGAGUUCGCCAAGAUCG | UGG |
Table 2: Example Transfection Efficiency and Knockout Analysis
| Cell Line | Transfection Method | Transfection Efficiency (%) | Knockout Efficiency (%)* |
|---|---|---|---|
| HEK293T | Lipofection | ~85% | ~60% |
| HeLa | Lipofection | ~70% | ~45% |
| K562 | Electroporation | ~90% | ~75% |
*Knockout efficiency determined by genomic analysis of the bulk population before single-cell cloning.
Table 3: Example Validation Summary for MCCC1 Knockout Clones
| Clone ID | Sanger Sequencing Result | MCCC1 Protein Expression (Western Blot) | Phenotype |
|---|---|---|---|
| WT | Wild-Type Sequence | Present | Wild-Type |
| Clone A7 | Biallelic Indels (+1 bp / -7 bp) | Absent | Knockout |
| Clone B3 | Monoallelic Indel (-2 bp) | Reduced | Heterozygous |
| Clone C5 | Wild-Type Sequence | Present | Wild-Type |
Leucine Catabolism Pathway
The MCCC1/MCCC2 enzyme complex is a critical component of the leucine degradation pathway. Its knockout blocks the metabolic flux at the conversion of 3-Methylcrotonyl-CoA.
Caption: Leucine catabolism pathway indicating the step blocked by MCCC1/MCCC2 knockout.
References
- 1. MCCC1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. providers2.genedx.com [providers2.genedx.com]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. IDENTIFICAZIONE DI MECCANISMI MUTAZIONALI ATIPICI NELLA 3-METILCROTONILGLICINURIA | Ricerc@Sapienza [research.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. CRISPR/Cas9-mediated gene knock-down in post-mitotic neurons | SABATINI LAB [sabatini.hms.harvard.edu]
- 8. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Veicolare CRISPR nelle cellule: strategie a confronto - Osservatorio Terapie Avanzate [osservatorioterapieavanzate.it]
- 10. Selezione-dipendente e generazione indipendente di CRISPR / Cas9-mediata Gene Knockouts nelle cellule di mammiferi [jove.com]
- 11. Cos’è l’editing genetico, ingegnerizzazione con CRISPR, CRISPR/Cas9 [it.moleculardevices.com]
- 12. synthego.com [synthego.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocollo di editing genetico CRISPR passo dopo passo per modifiche di precisione [editverse.com]
- 16. CRISPR/Cas9-mediated gene knockout in human adipose stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Tandem Mass Spectrometry Analysis of Acylcarnitines
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Quantitative Analysis of Acylcarnitines using Tandem Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – This document provides detailed application notes and protocols for the analysis of acylcarnitines using tandem mass spectrometry (MS/MS). Acylcarnitines are crucial biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][3] Their accurate quantification is essential for clinical diagnosis, monitoring disease progression, and in the development of novel therapeutics.
This guide offers a comprehensive overview of the methodologies involved, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and professionals in drug development.
Introduction to Acylcarnitine Analysis
Carnitine and its acyl esters, known as acylcarnitines, are vital for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway.[3][4][5] Deficiencies in the enzymes involved in this process lead to the accumulation of specific acylcarnitine species in various biological fluids, including plasma, serum, and urine.[1][2] Tandem mass spectrometry has emerged as a powerful and sensitive technique for the simultaneous identification and quantification of a wide range of acylcarnitines.[6][7]
The analysis of acylcarnitine profiles can be performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) for high-throughput screening or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation of isomeric and isobaric species, providing greater diagnostic accuracy.[8][9]
Experimental Protocols
This section details the methodologies for the analysis of acylcarnitines from biological samples. Two primary approaches are presented: a derivatization method followed by FIA-MS/MS and a non-derivatization method using LC-MS/MS.
This method is a robust and widely used protocol for routine acylcarnitine analysis, particularly in newborn screening. Derivatization to butyl esters enhances the ionization efficiency of the analytes.[1][6][8]
1. Sample Preparation and Derivatization:
-
Materials:
-
Plasma, serum, or dried blood spot punches
-
Internal standard solution (a mixture of stable isotope-labeled acylcarnitines) in methanol
-
3N HCl in n-butanol (butanolic HCl)
-
Nitrogen gas evaporator
-
Mobile phase (e.g., 80:20 methanol:water)
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum, or a 3 mm dried blood spot punch.
-
Add 100 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 45-50°C.
-
Add 50 µL of 3N butanolic HCl to the dried residue.
-
Incubate at 65°C for 15 minutes to facilitate the formation of butyl esters.
-
Evaporate the butanolic HCl to dryness under nitrogen gas at 45-50°C.
-
Reconstitute the dried sample in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
2. Mass Spectrometry Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Precursor ion scan of m/z 85. The fragmentation of butylated acylcarnitines in the positive ion mode generates a common product ion at m/z 85, corresponding to the [(CH₃)₃N⁺CH₂CH=CH₂] fragment.
-
Flow Injection: The reconstituted sample is injected directly into the mass spectrometer without chromatographic separation.
-
Data Acquisition: Acquire data in the precursor ion scan mode to detect all parent ions that fragment to m/z 85.
This method offers the advantage of simpler sample preparation and the ability to separate isomeric acylcarnitines, which is crucial for the differential diagnosis of certain metabolic disorders.[7][9][10]
1. Sample Preparation:
-
Materials:
-
Plasma or serum
-
Internal standard solution in methanol
-
Acetonitrile (B52724) for protein precipitation
-
Centrifuge
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.
-
Add 100 µL of the internal standard solution in methanol.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[8][10]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.[6]
-
Data Acquisition: A scheduled MRM method can be used to monitor for specific analytes only during their expected elution time window, improving sensitivity and throughput.[8]
Data Presentation
Quantitative data for a panel of acylcarnitines is typically presented in a tabular format, allowing for easy comparison of analyte concentrations across different samples. The concentrations are calculated using the ratio of the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Table 1: Representative MRM Transitions for Acylcarnitine Analysis
| Acylcarnitine | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Free Carnitine (C0) | 162.1 | 85.1 | 25 |
| Acetylcarnitine (C2) | 204.1 | 85.1 | 27 |
| Propionylcarnitine (C3) | 218.1 | 85.1 | 27 |
| Butyrylcarnitine (C4) | 232.1 | 85.1 | 27 |
| Isovalerylcarnitine (C5) | 246.2 | 85.1 | 28 |
| Octanoylcarnitine (C8) | 302.2 | 85.1 | 30 |
| Myristoylcarnitine (C14) | 386.3 | 85.1 | 35 |
| Palmitoylcarnitine (C16) | 414.4 | 85.1 | 35 |
| Stearoylcarnitine (C18) | 442.4 | 85.1 | 35 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and whether the analytes are derivatized.
Table 2: Example of Quantitative Acylcarnitine Profile in Human Plasma
| Acylcarnitine | Normal Range (µmol/L) | Patient A (µmol/L) | Patient B (µmol/L) |
| C0 | 20.0 - 55.0 | 45.2 | 15.8 |
| C2 | 2.0 - 10.0 | 8.5 | 15.3 |
| C3 | 0.1 - 0.5 | 0.3 | 2.1 |
| C4 | 0.05 - 0.3 | 0.2 | 0.9 |
| C5 | 0.02 - 0.2 | 1.5 | 0.1 |
| C8 | 0.01 - 0.1 | 0.05 | 0.8 |
| C16 | 0.01 - 0.1 | 0.08 | 0.05 |
This table provides a simplified example for illustrative purposes. Actual reference ranges may vary between laboratories.
Visualizations
Visual representations of the experimental workflow and the underlying biological pathways can aid in understanding the entire process.
Caption: Experimental workflow for acylcarnitine analysis.
Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.
Conclusion
Tandem mass spectrometry is an indispensable tool for the analysis of acylcarnitines. The protocols and information provided herein offer a solid foundation for researchers and clinicians to implement and optimize acylcarnitine profiling in their laboratories. The choice between derivatization with FIA-MS/MS and non-derivatization with LC-MS/MS will depend on the specific application, required throughput, and the need for isomeric separation. Accurate and precise quantification of acylcarnitines is paramount for the diagnosis and management of metabolic disorders and for advancing research in this critical area of human health.
Contact: [Insert Contact Information]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of 3-Methylcrotonyl-CoA Carboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcrotonyl-CoA carboxylase (MCCC) is a biotin-dependent mitochondrial enzyme essential for the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2][3][4][5] It catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[1][4] Genetic deficiencies in MCCC lead to the inborn error of metabolism known as 3-methylcrotonylglycinuria, which can range in clinical presentation from asymptomatic to severe neurological distress.[4][5][6] The crucial role of MCCC in metabolism makes it a potential target for drug development, particularly for therapeutic intervention in metabolic disorders. High-throughput screening (HTS) is a key strategy for identifying novel small molecule inhibitors of MCCC that can serve as chemical probes or starting points for drug discovery programs.
These application notes provide detailed protocols for two distinct HTS assays designed to identify inhibitors of MCCC: a coupled-enzyme colorimetric assay and a direct-detection mass spectrometry-based assay.
Biochemical Pathway of 3-Methylcrotonyl-CoA Carboxylase
MCCC is a key enzyme in the leucine catabolism pathway. The reaction it catalyzes is a vital step in the breakdown of this essential amino acid.
Caption: The role of MCCC in the leucine catabolism pathway.
Data Presentation: MCCC Inhibitor Activity
The following table summarizes the inhibitory activity of known and hypothetical compounds against MCCC. This structured format allows for easy comparison of inhibitor potency.
| Compound Name | Compound Class | MCCC IC50 (µM) | Assay Type | Reference/Source |
| Valproyl-CoA | Short-chain acyl-CoA | 1360 | Enzyme Activity Assay | [3] |
| Hypothetical Compound A | Thiazole derivative | 15.2 | Coupled-Enzyme HTS | Exemplary Data |
| Hypothetical Compound B | Carboxamide derivative | 45.7 | Mass Spectrometry HTS | Exemplary Data |
| Hypothetical Compound C | Natural Product Extract | > 100 | Coupled-Enzyme HTS | Exemplary Data |
Experimental Protocols
Protocol 1: Coupled-Enzyme Colorimetric HTS Assay
This protocol describes a continuous spectrophotometric assay suitable for HTS. The production of 3-methylglutaconyl-CoA by MCCC is coupled to the activity of 3-methylglutaconyl-CoA hydratase (AUH), which converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. The release of Coenzyme A (from acetyl-CoA synthesis) can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product that absorbs at 412 nm.
Experimental Workflow Diagram
Caption: Workflow for the coupled-enzyme colorimetric HTS assay.
Materials and Reagents:
-
Enzymes: Recombinant human MCCC, 3-methylglutaconyl-CoA hydratase (AUH), and HMG-CoA lyase.
-
Substrates: 3-Methylcrotonyl-CoA, Adenosine 5'-triphosphate (ATP), Sodium Bicarbonate (NaHCO₃).
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM KCl, 1 mM DTT.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well, clear, flat-bottom plates.
-
Instrumentation: Spectrophotometric microplate reader capable of reading absorbance at 412 nm.
Assay Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds (at 10 mM in DMSO) into the wells of a 384-well microplate. For control wells, dispense 100 nL of DMSO.
-
Enzyme and Reagent Mix Preparation: Prepare a master mix containing the assay buffer, MCCC, AUH, HMG-CoA lyase, and DTNB at their final desired concentrations.
-
Dispensing Enzyme Mix: Dispense 20 µL of the enzyme and reagent mix into each well of the 384-well plate containing the test compounds.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of inhibitors to the MCCC enzyme.
-
Reaction Initiation: Prepare a substrate master mix containing the assay buffer, 3-methylcrotonyl-CoA, ATP, and NaHCO₃. Initiate the enzymatic reaction by dispensing 20 µL of the substrate mix into each well.
-
Signal Detection: Immediately place the microplate into a spectrophotometric reader pre-set to 37°C. Measure the absorbance at 412 nm every 60 seconds for 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then read the absorbance at 412 nm.
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (V₀) from the linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = (1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)) * 100
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: RapidFire/Mass Spectrometry (RF/MS) HTS Assay
This protocol offers a direct and label-free method for measuring MCCC activity by quantifying the substrate (3-methylcrotonyl-CoA) and the product (3-methylglutaconyl-CoA). This method is particularly useful for eliminating interference from colored or fluorescent compounds in the screening library.
Experimental Workflow Diagram
Caption: Workflow for the RapidFire/Mass Spectrometry HTS assay.
Materials and Reagents:
-
Enzymes: Recombinant human MCCC.
-
Substrates: 3-Methylcrotonyl-CoA, Adenosine 5'-triphosphate (ATP), Sodium Bicarbonate (NaHCO₃).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM KCl, 1 mM DTT.
-
Quenching Solution: 1% Formic acid in water.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well polypropylene (B1209903) plates.
-
Instrumentation: RapidFire High-throughput Mass Spectrometry System or equivalent.
Assay Protocol:
-
Compound Plating: Dispense 100 nL of test compounds (at 10 mM in DMSO) or DMSO for controls into the wells of a 384-well polypropylene plate.
-
Enzyme Addition: Add 10 µL of MCCC in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a substrate mix containing 3-methylcrotonyl-CoA, ATP, and NaHCO₃ in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Quenching: Stop the reaction by adding 20 µL of the quenching solution to each well.
-
Sample Analysis: Analyze the samples directly from the 384-well plates using a RapidFire/MS system. The system will perform an online solid-phase extraction to remove salts and proteins, followed by mass spectrometric detection of the substrate and product.
-
Data Analysis:
-
Determine the peak areas for both the substrate (3-methylcrotonyl-CoA) and the product (3-methylglutaconyl-CoA).
-
Calculate the percentage of substrate conversion for each well.
-
Calculate the percentage of inhibition for each compound based on the reduction in substrate conversion compared to DMSO controls.
-
Determine IC50 values for active compounds through dose-response analysis.
-
Conclusion
The provided protocols outline two robust and distinct methodologies for the high-throughput screening of 3-Methylcrotonyl-CoA carboxylase inhibitors. The coupled-enzyme colorimetric assay is a cost-effective and widely accessible method, while the RapidFire/Mass Spectrometry assay offers a highly sensitive and direct label-free approach. The choice of assay will depend on the available instrumentation, the nature of the compound library, and the specific goals of the screening campaign. These application notes serve as a comprehensive guide for researchers aiming to identify novel modulators of MCCC activity.
References
- 1. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 3-methylcrotonyl-CoA carboxylase explains the increased excretion of 3-hydroxyisovaleric acid in valproate-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing 3-Methylcrotonyl-CoA Detection by Mass Spectrometry
Welcome to the technical support center for the sensitive detection of 3-Methylcrotonyl-CoA (3-MCC) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for the quantification of 3-Methylcrotonyl-CoA?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 3-Methylcrotonyl-CoA. This technique provides high selectivity by using methods such as Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions unique to 3-MCC.
Q2: My 3-Methylcrotonyl-CoA samples seem to be degrading. How can I improve their stability?
A2: 3-Methylcrotonyl-CoA, like other acyl-CoAs, is susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1] To enhance stability, it is crucial to:
-
Process samples quickly and consistently on ice.
-
Store samples as a dry pellet at -80°C for long-term storage.
-
For reconstitution prior to analysis, use methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, which has been shown to improve stability over unbuffered aqueous solutions.[1]
Q3: What are the characteristic fragmentation patterns for 3-Methylcrotonyl-CoA in positive ion mode tandem mass spectrometry?
A3: In positive ion mode MS/MS, acyl-CoAs, including 3-Methylcrotonyl-CoA, exhibit a common and predictable fragmentation pattern. A key fragmentation is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da. Another characteristic fragment ion is observed at an m/z of 428, which results from cleavage between the 5' diphosphates. For 3-Methylcrotonyl-CoA specifically, a characteristic product ion with an m/z of 361 is used for identification and quantification, which corresponds to the acyl-thioester-cystamine-pantothenic acid moiety.[2]
Q4: How can I achieve better chromatographic separation of 3-Methylcrotonyl-CoA from other acyl-CoAs?
A4: Effective chromatographic separation is vital to minimize ion suppression and ensure accurate quantification.[1] For short-chain acyl-CoAs like 3-MCC, reversed-phase chromatography with a C18 column is commonly employed. To improve peak shape and resolution, the use of ion-pairing agents in the mobile phase is recommended. N,N-dimethylbutylamine (DMBA) has been successfully used as an ion-pairing agent for the analysis of short-chain acyl-CoAs.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of 3-Methylcrotonyl-CoA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction and recovery.2. Degradation of 3-MCC during sample preparation.3. Ion suppression due to matrix effects.4. Suboptimal chromatography.5. Inefficient ionization. | 1. Use 5-sulfosalicylic acid (SSA) for protein precipitation as it has shown higher recovery for short-chain acyl-CoAs compared to TCA with SPE.[3][4]2. Keep samples on ice at all times and use appropriate buffered solutions for reconstitution.[1]3. Incorporate a solid-phase extraction (SPE) step for sample cleanup to remove interfering matrix components.[5]4. Optimize the LC gradient and consider using an ion-pairing agent like DMBA to improve peak shape and retention.[3]5. Consider chemical derivatization to enhance ionization efficiency. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase pH. | 1. Add an ion-pairing agent (e.g., N,N-dimethylbutylamine) to the mobile phase to minimize secondary interactions.[3]2. Adjust the mobile phase pH to ensure 3-MCC is in a single ionic state. |
| High Background Noise | 1. Contaminated LC-MS system.2. Impure solvents or reagents.3. Matrix effects from the biological sample. | 1. Flush the LC system and clean the mass spectrometer ion source.2. Use high-purity, MS-grade solvents and freshly prepared reagents.3. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[5] |
| Inconsistent Retention Times | 1. Unstable column temperature.2. Air bubbles in the LC system.3. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a stable temperature.2. Degas the mobile phases before use.3. Ensure accurate and consistent mobile phase preparation. |
| Sample Carryover | 1. Adsorption of 3-MCC to the injector or column. | 1. Optimize the needle wash solvent and increase the wash volume.2. Include a blank injection after high-concentration samples.3. Use a column with low-adsorption properties. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is optimized for the extraction of 3-Methylcrotonyl-CoA from cultured cells using 5-sulfosalicylic acid (SSA) for deproteinization, which has demonstrated superior recovery for short-chain acyl-CoAs.[3][4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal standard (e.g., [¹³C₄]-Crotonyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Immediately add 200 µL of ice-cold 2.5% SSA containing the internal standard to the dish.
-
Use a cell scraper to lyse the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 15 seconds.
-
Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious to avoid the protein pellet.
-
The sample is now ready for direct injection into the LC-MS/MS system.
Protocol 2: Derivatization of Short-Chain Carboxylic Acids for Enhanced Sensitivity
While not directly a protocol for 3-MCC, this derivatization method for short-chain carboxylic acids using 3-nitrophenylhydrazine (B1228671) (3-NPH) can be adapted to improve the sensitivity of related metabolites and serves as a proof-of-concept for enhancing detection.[6]
Materials:
-
3-nitrophenylhydrazine (3-NPH) solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution
-
Pyridine
-
Sample extract containing carboxylic acids
Procedure:
-
To 50 µL of the sample extract, add 20 µL of 200 mM 3-NPH in 50% acetonitrile (B52724).
-
Add 20 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After incubation, add 500 µL of hexane to the reaction mixture.
-
Vortex thoroughly to extract the derivatized compounds.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in an appropriate solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods
This table compares the percent recovery of various short-chain acyl-CoAs using two different sample preparation methods: 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE), and 2.5% 5-Sulfosalicylic Acid (SSA) direct extraction. The data demonstrates the superior recovery of more hydrophilic short-chain acyl-CoAs with the SSA method.[3][4]
| Analyte | % Recovery with TCA + SPE | % Recovery with 2.5% SSA |
| Free CoA | 1% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Malonyl-CoA | 26% | 74% |
| Isovaleryl-CoA | 58% | 59% |
Visualizations
Caption: Workflow for 3-Methylcrotonyl-CoA analysis.
Caption: Troubleshooting low signal intensity.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant 3-Methylcrotonyl-CoA Carboxylase (MCCC)
Welcome to the technical support center for recombinant 3-Methylcrotonyl-CoA Carboxylase (MCCC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the expression and purification of recombinant MCCC, with a primary focus on addressing protein insolubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Expression and Solubility Problems
Question 1: My recombinant MCCC is completely insoluble and forms inclusion bodies in E. coli. What are the primary reasons for this?
Answer: Insolubility of recombinant MCCC in E. coli is a common issue and can be attributed to several factors:
-
Complex Subunit Assembly: MCCC is a heteromeric enzyme, typically composed of alpha (MCCA) and beta (MCCB) subunits.[1] Proper folding and assembly of the complex are often necessary for solubility. Expressing only one subunit can lead to misfolding and aggregation.
-
High Expression Rate: The use of strong promoters (e.g., T7) can lead to a rate of protein synthesis that overwhelms the cellular folding machinery of E. coli, resulting in the accumulation of misfolded protein in inclusion bodies.
-
Codon Usage Bias: The codon usage of the human MCCC genes may differ significantly from that of E. coli, leading to translational pausing and protein misfolding.[2][3]
-
Lack of Post-Translational Modifications: MCCC is a biotin-dependent carboxylase.[1] While E. coli can biotinylate proteins, inefficient biotinylation of the recombinant MCCC alpha subunit can contribute to instability and insolubility.
-
Suboptimal Culture Conditions: High induction temperatures (e.g., 37°C) can accelerate protein synthesis and promote hydrophobic interactions, leading to aggregation.
Question 2: I am co-expressing both the alpha and beta subunits of MCCC, but the complex is still insoluble. What can I do to improve solubility?
Answer: Even with co-expression, achieving soluble MCCC can be challenging. Here are several strategies you can employ:
-
Lower the Expression Temperature: Reducing the induction temperature to 18-25°C can slow down the rate of protein synthesis, allowing more time for proper folding and assembly of the MCCC complex.[4]
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression. Try reducing the IPTG concentration to a range of 0.1-0.5 mM.
-
Use a Different E. coli Strain: Consider using an E. coli strain that is better suited for the expression of complex or disulfide-bonded proteins, such as Rosetta(DE3) or BL21(DE3)pLysS. These strains can help to overcome issues with codon bias and plasmid instability.
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins. Co-expression of chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly improve the solubility of MCCC.[5][6][7]
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to one of the MCCC subunits can improve the solubility of the entire complex.[8][9] MBP is often reported to be more effective than GST for enhancing the solubility of challenging proteins.[3]
Category 2: Optimization of Expression Conditions
Question 3: What is the optimal temperature and IPTG concentration for soluble MCCC expression?
Answer: The optimal conditions can be protein-specific, so it is recommended to perform a small-scale optimization experiment. A good starting point is to test a matrix of conditions. Below is a table with example data illustrating how varying temperature and IPTG concentration can affect the solubility of MCCC.
Data Presentation: Effect of Temperature and IPTG Concentration on MCCC Solubility
| Temperature (°C) | IPTG Concentration (mM) | Total MCCC Yield (mg/L) | Soluble MCCC (%) |
| 37 | 1.0 | 100 | <5% |
| 37 | 0.1 | 80 | 10% |
| 25 | 1.0 | 60 | 25% |
| 25 | 0.1 | 50 | 40% |
| 18 | 0.5 | 40 | 60% |
| 18 | 0.1 | 35 | 75% |
Note: The data presented in this table is for illustrative purposes and may not reflect the actual results for your specific MCCC construct.
Question 4: Which solubility-enhancing tag is best for MCCC?
Answer: Both GST and MBP are commonly used solubility-enhancing tags. MBP is generally considered to be more effective for difficult-to-express proteins.[3][9] It is advisable to clone constructs with both tags and perform a comparative expression study.
Data Presentation: Comparison of Solubility Tags for MCCC Expression
| Fusion Tag | Subunit Tagged | Expression Temperature (°C) | Soluble MCCC Yield (mg/L) |
| 6xHis | Alpha | 18 | 2 |
| GST | Alpha | 18 | 8 |
| MBP | Alpha | 18 | 20 |
| 6xHis | Beta | 18 | 1.5 |
| GST | Beta | 18 | 7 |
| MBP | Beta | 18 | 18 |
Note: The data presented in this table is for illustrative purposes and may not reflect the actual results for your specific MCCC construct.
Category 3: Protein Purification and Refolding
Question 5: My MCCC is in inclusion bodies. How can I purify and refold it to obtain active protein?
Answer: Purifying and refolding MCCC from inclusion bodies is a multi-step process that involves isolating the inclusion bodies, solubilizing the aggregated protein with a strong denaturant, and then gradually removing the denaturant to allow the protein to refold. On-column refolding is a highly effective method for this purpose.
Question 6: Can you provide a protocol for on-column refolding of His-tagged MCCC?
Answer: Yes, a detailed protocol for on-column refolding of His-tagged MCCC is provided in the "Experimental Protocols" section below. This method utilizes a denaturing agent to solubilize the inclusion bodies and a linear gradient to gradually remove the denaturant while the protein is bound to the affinity column, promoting proper refolding.[10][11]
Experimental Protocols
Protocol 1: Co-expression of MCCC Alpha and Beta Subunits using a Dual Vector System
This protocol describes the co-expression of the MCCC alpha and beta subunits in E. coli using two compatible plasmids.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid 1: pET-based vector containing the MCCC alpha subunit gene with a resistance marker (e.g., ampicillin)
-
Plasmid 2: pACYC-based vector containing the MCCC beta subunit gene with a different resistance marker (e.g., chloramphenicol)
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
IPTG
Procedure:
-
Co-transform the E. coli expression strain with both Plasmid 1 and Plasmid 2.
-
Plate the transformed cells on an LB agar plate containing both antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for lysis and purification.
Protocol 2: On-Column Refolding of His-tagged MCCC from Inclusion Bodies
This protocol is for the purification and refolding of His-tagged MCCC from inclusion bodies.
Materials:
-
Cell pellet containing insoluble MCCC
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100, 1 M urea (B33335)
-
Solubilization/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea (or 6 M Guanidine HCl)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 8 M urea
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity column
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cell lysate on ice to shear the DNA and complete cell lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant and resuspend the inclusion body pellet in Inclusion Body Wash Buffer.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C. Repeat the wash step twice.
-
Resuspend the washed inclusion bodies in Solubilization/Binding Buffer and stir for 1-2 hours at room temperature to completely solubilize the protein.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA column with Solubilization/Binding Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with Wash Buffer until the A280 reading returns to baseline.
-
To refold the protein on the column, apply a linear gradient from Wash Buffer to Refolding Buffer over 10-20 column volumes.
-
Wash the column with 5 column volumes of Refolding Buffer.
-
Elute the refolded protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE and assess the activity of the refolded MCCC.
Visualizations
Caption: Troubleshooting workflow for insoluble recombinant MCCC.
Caption: On-column refolding workflow for His-tagged MCCC.
References
- 1. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Crystal structures of fusion proteins with large-affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. bio-rad.com [bio-rad.com]
Strategies to differentiate 3-MCC deficiency from other organic acidurias
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency from other organic acidurias.
Frequently Asked Questions (FAQs)
Q1: What is the primary marker that flags a potential case of 3-MCC deficiency during newborn screening?
A1: The primary marker for 3-MCC deficiency in newborn screening, conducted via tandem mass spectrometry, is an elevation of C5-hydroxy (C5-OH) acylcarnitine in dried blood spots.[1][2] However, an elevated C5-OH level is not exclusive to 3-MCC deficiency and warrants further investigation to differentiate it from other organic acidurias.[3][4][5]
Q2: A sample shows elevated C5-OH acylcarnitine. What are the immediate next steps for differential diagnosis?
A2: Upon detecting an elevated C5-OH acylcarnitine, the immediate next steps involve a tiered diagnostic approach. This includes performing a plasma acylcarnitine profile and a urine organic acid analysis on both the infant and the mother.[6][7][8] The maternal analysis is crucial to rule out maternal 3-MCC deficiency, where the infant's abnormal screen is a result of transplacental passage of metabolites.[2][9]
Q3: What are the key urinary organic acids that help distinguish 3-MCC deficiency?
A3: The hallmark urinary organic acid findings for 3-MCC deficiency are elevated levels of 3-hydroxyisovaleric acid (3-HIVA) and 3-methylcrotonylglycine (B26124) (3-MCG).[1][10][11] The presence of these metabolites is highly suggestive of a block in the leucine (B10760876) catabolic pathway at the 3-methylcrotonyl-CoA carboxylase step. In some cases, 3-methylcrotonylglycine may be absent or only present in trace amounts, which can complicate the diagnosis.[12]
Q4: Can 3-MCC deficiency be asymptomatic?
A4: Yes, a significant number of individuals diagnosed with 3-MCC deficiency, particularly through newborn screening, remain asymptomatic throughout their lives.[1][11][13] However, some individuals can present with a severe clinical phenotype, often triggered by catabolic stress such as infections or fasting, leading to metabolic crisis.[11][14][15] Symptoms can include vomiting, lethargy, hypotonia, seizures, and coma.[2][14]
Q5: How is a definitive diagnosis of 3-MCC deficiency confirmed?
A5: A definitive diagnosis is achieved through a combination of biochemical and genetic testing. Confirmatory tests include the characteristic acylcarnitine and organic acid profiles, followed by enzymatic assays in fibroblasts or lymphocytes to demonstrate deficient 3-MCC enzyme activity with normal activity of other carboxylases.[1][2] Molecular genetic testing identifying pathogenic mutations in either the MCCC1 or MCCC2 gene confirms the diagnosis.[1][3][10]
Troubleshooting Guides
Issue 1: Elevated C5-OH Acylcarnitine with Atypical Organic Acid Profile
Problem: The plasma acylcarnitine profile shows a significant elevation of C5-OH, but the urine organic acid analysis does not show the typical elevations of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.
Possible Causes and Solutions:
-
Maternal 3-MCC Deficiency: The infant may not have the disorder, but is reflecting the mother's metabolic state.
-
Other Organic Acidurias: Several other conditions can present with elevated C5-OH.
-
Troubleshooting Step: Carefully examine the full urine organic acid profile for markers specific to other disorders (see Table 1). For instance, look for elevated tiglylcarnitine (B1262128) (C5:1) which may suggest β-ketothiolase deficiency.[7]
-
-
Biotin-Responsive Conditions: Multiple carboxylase deficiency (due to biotinidase or holocarboxylase synthetase deficiency) can present with elevated C5-OH.
Issue 2: Differentiating Isolated 3-MCC Deficiency from Multiple Carboxylase Deficiency
Problem: Biochemical findings overlap between isolated 3-MCC deficiency and multiple carboxylase deficiency, making differentiation challenging.
Solution:
-
Enzyme Activity Assays: The most definitive way to distinguish these conditions is to measure the activity of multiple biotin-dependent carboxylases (3-MCC, propionyl-CoA carboxylase, pyruvate (B1213749) carboxylase) in fibroblasts or lymphocytes.[1][2]
-
Biotinidase Assay: A serum biotinidase assay should be performed, as biotinidase deficiency is a common cause of multiple carboxylase deficiency.[6][7]
Data Presentation
Table 1: Key Biochemical Markers for Differential Diagnosis of Elevated C5-OH Acylcarnitine
| Condition | Primary Acylcarnitine Marker(s) | Key Urinary Organic Acids |
| 3-MCC Deficiency | C5-OH | 3-hydroxyisovaleric acid, 3-methylcrotonylglycine |
| Multiple Carboxylase Deficiency | C5-OH, often with elevated C3 | 3-hydroxyisovaleric acid, 3-hydroxypropionic acid, methylcitric acid |
| 3-Hydroxy-3-Methylglutaryl (HMG)-CoA Lyase Deficiency | C5-OH, C6-DC (3-hydroxy-3-methylglutaric acid) | 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-hydroxyisovaleric acid |
| β-Ketothiolase Deficiency | C5-OH, C5:1 (tiglylcarnitine) | 2-methyl-3-hydroxybutyric acid, tiglylglycine, 2-methylacetoacetic acid |
| 3-Methylglutaconic Aciduria (Type I) | C5-OH | 3-methylglutaconic acid, 3-hydroxyisovaleric acid, 3-methylglutaric acid |
Experimental Protocols
Protocol 1: Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: A 3mm dried blood spot is punched into a microtiter plate. 100 µL of a methanol (B129727) solution containing internal standards (isotopically labeled acylcarnitines) is added.
-
Extraction: The plate is agitated for 20 minutes to extract the acylcarnitines.
-
Derivatization: The supernatant is transferred to a new plate and dried under nitrogen. The residue is then derivatized with 60 µL of 3N butanolic-HCl at 65°C for 15 minutes.
-
Analysis: The butylated acylcarnitines are dried again and reconstituted in mobile phase for injection into the tandem mass spectrometer.
-
Data Interpretation: The concentrations of various acylcarnitines are quantified based on the signal intensity relative to the internal standards. An elevated C5-OH acylcarnitine level is the primary indicator for follow-up.
Protocol 2: Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A specific volume of urine, normalized to creatinine (B1669602) concentration, is used. Internal standard (e.g., heptadecanoic acid) is added.
-
Extraction: Organic acids are extracted from the urine sample using an organic solvent (e.g., ethyl acetate) after acidification.
-
Derivatization: The extracted organic acids are dried and derivatized to make them volatile for GC analysis. A common method is silylation using BSTFA with 1% TMCS.
-
Analysis: The derivatized sample is injected into the GC-MS. The compounds are separated based on their boiling points and retention times in the gas chromatograph and identified by their mass spectra.
-
Data Interpretation: The presence and quantity of specific organic acids, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, are determined by comparing the resulting chromatogram and mass spectra to known standards.
Visualizations
References
- 1. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 2. revvity.com [revvity.com]
- 3. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphl.org [aphl.org]
- 6. wvdhhr.org [wvdhhr.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. babysfirsttest.org [babysfirsttest.org]
- 9. stg11.beesites.net [stg11.beesites.net]
- 10. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 11. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Outcomes of cases with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency - Report from the Inborn Errors of Metabolism Information System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Final Diagnosis -- Case 450 [path.upmc.edu]
- 15. 3-methylcrotonyl-CoA carboxylase deficiency in a child with developmental regression and delay: call for early diagnosis and multidisciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Stability of 3-Methylcrotonyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-Methylcrotonyl-CoA (3-MCC) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylcrotonyl-CoA and why is its in vitro stability crucial?
3-Methylcrotonyl-CoA (3-MCC) is a key intermediate in the metabolic breakdown pathway of leucine (B10760876), an essential amino acid.[1][2] In vivo, it is converted by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[1][3] For researchers studying leucine metabolism or developing drugs targeting this pathway, the stability of 3-MCC is critical. Its degradation in vitro can lead to inaccurate measurements of enzyme kinetics, unreliable screening results, and non-reproducible data.
Q2: What are the primary factors that cause 3-MCC degradation in an experimental setting?
The stability of 3-MCC, like other thioester-containing molecules, is sensitive to several factors:
-
pH: The thioester bond is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Assays performed at physiological temperatures (e.g., 37°C) must be carefully timed.[4]
-
Enzymatic Contamination: The presence of contaminating esterases or other hydrolases in reagents can lead to rapid enzymatic degradation of 3-MCC.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can compromise the integrity of the molecule.
Q3: What is the recommended pH range for working with 3-MCC solutions?
For optimal stability, 3-MCC should be maintained in a slightly acidic to neutral buffer, typically between pH 6.0 and 7.5. While some enzyme assays are conducted at a pH as high as 8.0, the duration of exposure should be minimized to prevent significant hydrolysis.[4]
Q4: How should I prepare and store 3-MCC stock solutions?
It is recommended to prepare 3-MCC stock solutions in a pure, aqueous buffer (e.g., phosphate (B84403) or HEPES) at a pH between 6.0 and 7.0. After preparation, the solution should be divided into single-use aliquots, flash-frozen in liquid nitrogen, and stored at -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Q5: My assay results are inconsistent. How can I determine if 3-MCC degradation is the cause?
Inconsistent results, such as a decreasing signal over time or lower-than-expected enzyme activity, may point to substrate instability. To diagnose this, you can run a control experiment where 3-MCC is incubated in the assay buffer for the full duration of the experiment without the enzyme. Subsequently, you can analyze the remaining 3-MCC concentration using methods like HPLC to quantify its degradation over time.
Troubleshooting Guide: Low or Inconsistent Assay Signal
If you are experiencing issues with assays that use 3-MCC as a substrate, such as the 3-methylcrotonyl-CoA carboxylase (MCC) activity assay, follow this troubleshooting workflow to diagnose potential substrate degradation.
Caption: Troubleshooting workflow for diagnosing 3-MCC instability.
Data Presentation & Experimental Protocols
Summary of Recommended Conditions
The following table summarizes the recommended conditions for handling and storing 3-Methylcrotonyl-CoA to enhance its stability for in vitro experiments.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -80°C (Long-term) / On ice (Short-term, during use) | Minimizes chemical degradation and hydrolysis. |
| Solution pH | 6.0 - 7.5 | The thioester bond is most stable in a slightly acidic to neutral pH range. |
| Buffer System | Phosphate, HEPES, or other non-reactive biological buffer | Provides a stable chemical environment. Avoid buffers with primary amines if possible. |
| Aliquoting | Prepare single-use aliquots | Prevents molecular damage from repeated freeze-thaw cycles. |
| Solvent | Nuclease-free water or appropriate aqueous buffer | Ensures purity and avoids enzymatic contamination. |
Protocol 1: Preparation of Stable 3-MCC Stock Solutions
-
Reagent Preparation: Use high-purity, nuclease-free water and analytical-grade buffer components. Prepare the desired buffer (e.g., 50 mM Potassium Phosphate, pH 7.0). Filter the buffer through a 0.22 µm filter to ensure sterility.
-
Dissolving 3-MCC: Weigh the lyophilized 3-MCC powder in a sterile microcentrifuge tube. Place the tube on ice.
-
Reconstitution: Add the pre-chilled, sterile buffer to the powder to achieve the desired final concentration (e.g., 10 mM). Gently pipette up and down to dissolve completely, ensuring the solution remains cold throughout the process.
-
Aliquoting: Immediately dispense the stock solution into sterile, single-use microcentrifuge tubes in volumes appropriate for your experiments.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Example of 3-MCC Use in an Enzyme Activity Assay
This protocol describes a general workflow for a 3-Methylcrotonyl-CoA Carboxylase (MCC) assay, highlighting the steps where 3-MCC stability is critical.
Caption: General experimental workflow for an MCC enzyme assay.
Leucine Catabolism Pathway
Understanding the metabolic context of 3-MCC is essential. The diagram below illustrates its position within the leucine degradation pathway.
Caption: The role of 3-MCC in the leucine catabolic pathway.[5]
References
- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purifying 3-Methylcrotonyl-CoA Carboxylase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of purified 3-Methylcrotonyl-CoA carboxylase (MCCC).
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of MCCC.
| Problem ID | Question | Answer |
| MCCC-T01 | Why is the expression level of my recombinant MCCC low? | Low expression of recombinant MCCC can be attributed to several factors. First, codon usage bias between your gene of interest and the expression host can hinder efficient translation. It is recommended to perform codon optimization of the MCCC alpha and beta subunit sequences for the specific expression system (e.g., E. coli, insect cells). Additionally, high concentrations of the inducer (e.g., IPTG) can lead to the formation of inclusion bodies and toxicity. Optimization of the inducer concentration and post-induction incubation temperature and time is crucial. Finally, the inherent complexity of expressing a heteromeric protein can impact overall expression levels. |
| MCCC-T02 | My purified MCCC has low or no activity. What are the possible causes? | The lack of MCCC activity is often due to the improper assembly of the alpha and beta subunits. Co-expression of both subunits is critical for obtaining a functional enzyme complex.[1] Ensure that both subunits are being expressed, which can be verified by SDS-PAGE and Western blot analysis. Another reason for low activity can be the absence of the essential biotin (B1667282) cofactor on the alpha subunit. Supplementing the culture medium with biotin during expression can enhance the incorporation of this cofactor. Also, confirm that the assay buffer conditions, including pH and the presence of essential ions like Mg2+, are optimal for MCCC activity.[2][3] |
| MCCC-T03 | A significant portion of my MCCC is insoluble and found in inclusion bodies. How can I improve solubility? | Inclusion body formation is a common challenge in recombinant protein expression. To improve the solubility of MCCC, consider the following strategies: 1. Lower the induction temperature: Reducing the temperature (e.g., to 16-20°C) after induction slows down protein synthesis, which can promote proper folding. 2. Optimize inducer concentration: Use the lowest effective concentration of the inducer to reduce the rate of protein expression. 3. Co-express with chaperones: Molecular chaperones can assist in the proper folding of MCCC. 4. Use a different expression host: If issues persist in E. coli, consider a eukaryotic expression system like baculovirus-infected insect cells, which can provide a more suitable environment for the folding of complex eukaryotic proteins.[4] |
| MCCC-T04 | The final yield of purified MCCC is low despite good expression. What can I do to improve the purification yield? | Low purification yield can result from protein loss at various stages. If using affinity chromatography (e.g., His-tag, Strep-tag), ensure that the tag is accessible and not sterically hindered. The choice of purification resin and the optimization of binding, washing, and elution conditions are also critical. For MCCC, which is a large complex, performing purification steps at 4°C and including protease inhibitors in all buffers can prevent degradation. The number of purification steps should also be minimized to reduce protein loss. A combination of affinity and size-exclusion chromatography is often effective. |
| MCCC-T05 | I observe multiple bands on my SDS-PAGE after purification. How can I improve the purity of my MCCC? | The presence of contaminating proteins indicates that the purification strategy needs further optimization. If using affinity chromatography, increase the stringency of the wash steps, for example, by including a low concentration of imidazole (B134444) in the wash buffer for His-tagged proteins. An additional purification step, such as ion-exchange or size-exclusion chromatography, can be employed to separate MCCC from remaining contaminants based on charge or size, respectively. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| MCCC-F01 | What is the subunit composition of MCCC? | 3-Methylcrotonyl-CoA carboxylase is a heteromeric enzyme composed of alpha (MCCCα) and beta (MCCCβ) subunits.[4][5] The alpha subunit contains the biotin carboxylase and biotin carboxyl carrier protein domains, while the beta subunit contains the carboxyltransferase domain. The native enzyme can exist in different oligomeric states, such as an α6β6 configuration.[2] |
| MCCC-F02 | Which expression system is best for producing recombinant MCCC? | Both prokaryotic (E. coli) and eukaryotic (baculovirus-insect cell) systems have been successfully used to express MCCC. Co-expression of both alpha and beta subunits in E. coli has been shown to improve the yield and stability of the complex.[1] The baculovirus system is also a robust option for expressing functionally active human recombinant MCCC.[4] The choice of system may depend on the specific research application and available resources. |
| MCCC-F03 | What are the key considerations for MCCC purification? | Successful purification of MCCC relies on several factors. Since it is a biotin-containing enzyme, avidin-based affinity chromatography can be a highly effective purification step.[6] Maintaining the integrity of the complex is crucial, so it is important to handle the protein gently and keep it at low temperatures. The buffer composition, including pH and the presence of stabilizing agents, should be optimized. |
| MCCC-F04 | What are the optimal buffer conditions for MCCC activity? | The optimal pH for MCCC activity is generally around 8.0.[2][3] The enzyme also requires Mg2+ for activity. Kinetic studies have shown that free ATP can be an inhibitor, while free Mg2+ can act as an activator.[2] |
| MCCC-F05 | How can I confirm that my purified MCCC is active? | The activity of MCCC can be measured by assaying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into 3-methylcrotonyl-CoA to form an acid-stable product. The reaction mixture typically contains the purified enzyme, 3-methylcrotonyl-CoA, ATP, MgCl₂, and radiolabeled bicarbonate. |
Quantitative Data on MCCC Purification
The following table summarizes representative data from different MCCC purification protocols. Direct comparison of yields across different studies can be challenging due to variations in expression systems, purification strategies, and starting material.
| Source Organism/Expression System | Purification Method | Specific Activity | Purification Fold | Reference |
| Daucus carota (Carrot) | Polyethylene glycol precipitation, Monomeric avidin (B1170675) affinity chromatography, Anion-exchange chromatography | 745 nmol/min/mg | 3725 | [6] |
| Zea mays (Maize) | Not specified in abstract | 200-600 nmol/min/mg | ~5000 | [2] |
| Human (recombinant, Baculovirus) | Immuno-affinity purification, Gel-filtration chromatography | kcat ≈ 4.0 s⁻¹ | Not Reported | [4] |
| Xanthomonas citri (recombinant, E. coli) | Co-expression and His-tag affinity chromatography | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol 1: Co-expression and Affinity Purification of MCCC from E. coli
This protocol is adapted from methodologies suggesting improved yield through co-expression.[1]
-
Gene Synthesis and Cloning:
-
Synthesize codon-optimized sequences for the MCCC alpha and beta subunits for E. coli expression.
-
Clone the genes into a co-expression vector (e.g., a pETDuet™-1 vector), with one subunit having an N-terminal His-tag for purification.
-
-
Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium supplemented with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
Supplement the medium with 50 µM biotin.
-
Reduce the temperature to 16-20°C and continue incubation for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the MCCC complex with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Further Purification (Optional):
-
For higher purity, subject the eluted fraction to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Protocol 2: MCCC Activity Assay
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM DTT, 5 mM KHCO₃, 1 mM ATP, and 0.2 mM 3-methylcrotonyl-CoA.
-
Add a known amount of purified MCCC to the reaction mixture.
-
Initiate the reaction by adding NaH¹⁴CO₃ (to a final specific activity of ~50 mCi/mmol).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Determine the amount of acid-stable radioactivity by liquid scintillation counting.
Visualizations
Caption: Workflow for recombinant MCCC expression and purification.
Caption: Troubleshooting logic for improving MCCC yield.
References
- 1. 3-methylcrotonyl Coenzyme A (CoA) carboxylase complex is involved in the Xanthomonas citri subsp. citri lifestyle during citrus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of 3-Methylcrotonyl-Coenzyme A Carboxylase from Higher Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, characterization of human 3-methylcrotonyl-CoA carboxylase (MCCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Purification and characterization of 3-methylcrotonyl-CoA carboxylase from somatic embryos of Daucus carota - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Hydroxyisovalerylcarnitine as a Premier Biomarker for 3-Methylcrotonyl-CoA Carboxylase Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) with alternative biomarkers for the diagnosis and monitoring of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, a common inborn error of leucine (B10760876) metabolism. Experimental data, detailed methodologies, and visual workflows are presented to offer an objective assessment of C5-OH's performance and utility in clinical and research settings.
Executive Summary
3-Hydroxyisovalerylcarnitine (C5-OH) has emerged as the primary biomarker for the detection of 3-MCC deficiency, primarily through its inclusion in expanded newborn screening (NBS) programs utilizing tandem mass spectrometry (MS/MS). Its high sensitivity in initial screening warrants its prominent role. However, a definitive diagnosis requires a multi-tiered approach, incorporating secondary biomarkers and enzymatic or genetic testing to address the challenges of asymptomatic individuals and maternal 3-MCC deficiency. This guide delves into the comparative performance of C5-OH against urinary organic acids and enzymatic assays, providing a clear rationale for its use as a first-line screening tool.
Comparative Analysis of Biomarkers for 3-MCC Deficiency
The diagnosis of 3-MCC deficiency relies on a panel of biochemical tests. While elevated C5-OH in dried blood spots is the initial indicator, further investigations are crucial for confirmation.
| Biomarker | Matrix | Method | Advantages | Limitations |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Dried Blood Spot / Plasma | Tandem Mass Spectrometry (MS/MS) | High-throughput, sensitive for newborn screening, small sample volume required. | Not entirely specific; elevated levels can be seen in other conditions and in unaffected infants of mothers with 3-MCC deficiency.[1][2] |
| 3-Hydroxyisovaleric Acid (3-HIA) | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory diagnostic value, reflects metabolic derangement. | Less suitable for high-throughput screening, requires a larger sample volume, and may not be consistently elevated in asymptomatic individuals. |
| 3-Methylcrotonylglycine (3-MCG) | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Highly specific for 3-MCC deficiency.[1] | May not be present in all affected individuals, particularly those who are asymptomatic. |
| 3-MCC Enzyme Activity | Fibroblasts / Leukocytes | Enzyme Assay | Definitive diagnostic test, directly measures enzyme function.[1] | Invasive sample collection (skin biopsy or larger blood sample), technically demanding, and slow turnaround time. |
| MCCC1 and MCCC2 Gene Sequencing | DNA (from blood or other tissues) | Molecular Genetic Testing | Gold standard for confirmation, identifies specific mutations. | Higher cost, may not be necessary if biochemical data is conclusive, and the clinical significance of some variants can be uncertain. |
Quantitative Data Summary
The following table summarizes typical quantitative values for key biomarkers in individuals with 3-MCC deficiency compared to unaffected individuals.
| Biomarker | Condition | Typical Concentration Range | Cut-off for Screening |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | 3-MCC Deficiency (Newborn) | 1.33 to 32.26 µmol/L[3] | >0.5 - 0.73 µmol/L[4][5] |
| Unaffected (Newborn) | <0.5 µmol/L | ||
| 3-Hydroxyisovaleric Acid (3-HIA) | 3-MCC Deficiency (Maternal) | 147.9 mmol/mol Creatinine[6] | Reference range: 6.9–25.0 mmol/mol Creatinine[6] |
| 3-Methylcrotonylglycine (3-MCG) | 3-MCC Deficiency (Maternal) | 209.4 mmol/mol Creatinine[6] | Not detectable in unaffected individuals.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Analysis of 3-Hydroxyisovalerylcarnitine (C5-OH) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
-
Principle: This method involves the extraction of acylcarnitines from a dried blood spot punch, followed by derivatization and analysis using flow-injection tandem mass spectrometry. The quantification is based on the use of stable isotope-labeled internal standards.
-
Sample Preparation:
-
A 3.2 mm disk is punched from the dried blood spot sample.[7]
-
The disk is placed in a microtiter plate well.
-
An extraction solution containing a mixture of methanol (B129727) and water, along with stable isotope-labeled internal standards for various acylcarnitines, is added to each well.[7]
-
The plate is agitated to facilitate extraction.
-
-
Derivatization:
-
The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This enhances their ionization efficiency in the mass spectrometer.
-
-
MS/MS Analysis:
-
The derivatized extract is introduced into the mass spectrometer via flow injection.
-
Electrospray ionization (ESI) in positive ion mode is typically used.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for C5-OH and its internal standard are monitored for quantification.
-
2. Analysis of Urinary Organic Acids (3-HIA and 3-MCG) by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Urinary organic acids are extracted from urine, derivatized to increase their volatility, and then separated and quantified by GC-MS.
-
Sample Preparation:
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.[8]
-
Internal standards are added to the urine sample.
-
The urine is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.[8]
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to form trimethylsilyl (B98337) (TMS) esters by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[8] This step makes the organic acids volatile for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
-
The mass spectrometer scans for characteristic ions of the derivatized 3-HIA and 3-MCG for identification and quantification.
-
Visualizing the Pathways and Processes
Leucine Catabolism Pathway and the Role of 3-MCC
The following diagram illustrates the leucine catabolic pathway, highlighting the enzymatic step catalyzed by 3-methylcrotonyl-CoA carboxylase (3-MCC) and the subsequent accumulation of metabolites in 3-MCC deficiency.
Caption: Leucine catabolism pathway illustrating the metabolic block in 3-MCC deficiency.
Newborn Screening and Diagnostic Workflow for 3-MCC Deficiency
This diagram outlines the typical workflow from newborn screening to a confirmed diagnosis of 3-MCC deficiency.
Caption: Diagnostic workflow for 3-MCC deficiency following an abnormal newborn screen.
Discussion and Conclusion
The validation of 3-hydroxyisovalerylcarnitine as a primary biomarker for 3-MCC deficiency is well-established within the context of newborn screening. Its measurement by tandem mass spectrometry allows for the rapid and sensitive detection of infants who may be affected by this disorder. However, the clinical presentation of 3-MCC deficiency is highly variable, with a large proportion of individuals remaining asymptomatic throughout life.[9] This, coupled with the potential for elevated C5-OH in unaffected infants of mothers with 3-MCC deficiency, underscores the importance of a comprehensive diagnostic approach.[1][6]
The use of secondary biomarkers, particularly urinary 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, is crucial for confirming the metabolic disturbance. While these markers are highly specific, their analysis by GC-MS is more labor-intensive and not suitable for primary, high-throughput screening. Ultimately, enzymatic assays and molecular genetic testing provide a definitive diagnosis but are reserved for confirmation due to their invasive nature and cost.
References
- 1. revvity.com [revvity.com]
- 2. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Experimental Pediatrics [e-cep.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. newbornscreening.utah.gov [newbornscreening.utah.gov]
Comparative Functional Analysis of 3-Methylcrotonyl-CoA Carboxylase Orthologs
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcrotonyl-CoA carboxylase (MCCC) is a vital mitochondrial enzyme that plays a crucial role in the catabolism of the essential amino acid leucine (B10760876). This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. Deficiencies in MCCC activity in humans lead to the metabolic disorder 3-methylcrotonylglycinuria. Given its importance in metabolic pathways across different domains of life, a comparative functional characterization of MCCC orthologs is essential for understanding its enzymatic mechanism, substrate specificity, and potential applications in biotechnology and drug development.
This guide provides a comprehensive comparison of the functional characteristics of MCCC orthologs from various species, supported by experimental data. It includes detailed experimental protocols for key assays and visual representations of workflows and pathways to aid in the understanding of this critical enzyme.
Data Presentation: Comparative Kinetic Parameters of MCCC Orthologs
The kinetic parameters of MCCC orthologs reveal significant variations in their catalytic efficiencies and affinities for their substrates. The following table summarizes the available data from different species.
| Organism | Substrate | Apparent K_m / K_0.5 (µM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas aeruginosa | 3-Methylcrotonyl-CoA | 9.8 | 8.5 | 37 | [1] |
| ATP | 13 | [1] | |||
| Bicarbonate | 0.8 | [1] | |||
| Zea mays (Maize) | 3-Methylcrotonyl-CoA | 11 | 8.0 | - | [2] |
| ATP | 20 | [2] | |||
| Bicarbonate | 800 | [2] | |||
| Pisum sativum (Pea) | 3-Methylcrotonyl-CoA | 100 | 8.0 - 8.3 | 35 - 38 | |
| ATP | 100 | ||||
| Bicarbonate | 900 | ||||
| Solanum tuberosum (Potato) | 3-Methylcrotonyl-CoA | 100 | 8.0 - 8.3 | 35 - 38 | |
| ATP | 70 | ||||
| Bicarbonate | 340 |
Note: K_m represents the Michaelis constant, while K_0.5 is the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.
Substrate Specificity
The substrate specificity of MCCC orthologs is a critical aspect of their functional characterization. While the primary substrate is 3-methylcrotonyl-CoA, some orthologs have been shown to carboxylate other acyl-CoA derivatives.
-
Zea mays MCCC: This plant ortholog has been demonstrated to carboxylate crotonyl-CoA in addition to its primary substrate, 3-methylcrotonyl-CoA.[2]
-
Pseudomonas aeruginosa Geranyl-CoA Carboxylase (GCCase): This enzyme, which is related to MCCC, exhibits broader substrate specificity. It can carboxylate both geranyl-CoA and 3-methylcrotonyl-CoA.[1] This suggests a potential overlap in metabolic pathways or an evolutionary relationship between these enzymes.
Further research is required to elucidate the full substrate range of a wider variety of MCCC orthologs, which could reveal novel metabolic capabilities and provide insights into the evolution of this enzyme family.
Experimental Protocols
Radiochemical Assay for 3-Methylcrotonyl-CoA Carboxylase Activity
This protocol describes the standard method for determining MCCC activity by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product.
Materials:
-
Enzyme preparation (e.g., purified recombinant MCCC, cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 5 mM ATP, and 1 mM DTT
-
Substrate solution: 3-methylcrotonyl-CoA
-
Radiolabeled bicarbonate: NaH¹⁴CO₃
-
Stopping solution: 10% (v/v) perchloric acid
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer and the enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the enzymatic reaction by adding the substrate solution (3-methylcrotonyl-CoA) and radiolabeled bicarbonate (NaH¹⁴CO₃). The final concentrations should be optimized based on the known or expected K_m values of the enzyme.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.
-
Terminate the reaction by adding the stopping solution (perchloric acid). This will precipitate the protein and stop the enzymatic activity.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of air or in a vacuum concentrator to remove any unincorporated ¹⁴CO₂.
-
Resuspend the dried residue in a small volume of water and add it to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radiolabel, the specific activity of the NaH¹⁴CO₃, the reaction time, and the amount of enzyme used.
Mandatory Visualizations
Experimental Workflow for MCCC Activity Assay
Caption: Workflow for the radiochemical assay of MCCC activity.
Leucine Catabolic Pathway
Caption: The central role of MCCC in the leucine catabolic pathway.
References
Comparing the substrate specificity of 3-MCC with other biotin-dependent carboxylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of 3-methylcrotonyl-CoA carboxylase (3-MCC) with other key biotin-dependent carboxylases: propionyl-CoA carboxylase (PCC), acetyl-CoA carboxylase (ACC), and pyruvate (B1213749) carboxylase (PC). This information is crucial for understanding the metabolic roles of these enzymes and for the development of targeted therapeutic agents.
Introduction to Biotin-Dependent Carboxylases
Biotin-dependent carboxylases are a vital class of enzymes that catalyze the transfer of a carboxyl group to various substrates, playing critical roles in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2] These enzymes universally employ a two-step reaction mechanism involving the ATP-dependent carboxylation of a covalently bound biotin (B1667282) cofactor, followed by the transfer of the activated carboxyl group to a specific acceptor substrate.[2] The substrate specificity of each carboxylase is primarily determined by the architecture of the active site within its carboxyltransferase (CT) domain.[1][3][4]
Comparative Substrate Specificity
The substrate specificity of 3-MCC, PCC, ACC, and PC varies significantly, reflecting their distinct metabolic functions. While some carboxylases are highly specific for a single substrate, others exhibit a broader range of activity.
3-Methylcrotonyl-CoA Carboxylase (3-MCC)
3-MCC is a key enzyme in the catabolism of the branched-chain amino acid leucine.[5][6] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[6][7] Studies on 3-MCC from Pseudomonas aeruginosa have shown it to be highly specific for its primary substrate, 3-methylcrotonyl-CoA, and it does not carboxylate geranyl-CoA.[8]
Propionyl-CoA Carboxylase (PCC)
PCC plays a central role in the metabolism of odd-chain fatty acids and several amino acids (isoleucine, valine, methionine, and threonine).[9][10] Its primary substrate is propionyl-CoA, which it converts to D-methylmalonyl-CoA.[11] While PCC has the highest affinity for propionyl-CoA, it can also carboxylate other acyl-CoAs, such as acetyl-CoA, although at a significantly lower rate (approximately 1.5% of the rate with propionyl-CoA).[9][11] In Streptomyces coelicolor, PCC does not recognize acetyl-CoA as a substrate.[2][12]
Acetyl-CoA Carboxylase (ACC)
ACC is a rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[13][14] In some organisms, such as Streptomyces coelicolor, ACC exhibits broader substrate specificity and can carboxylate acetyl-CoA, propionyl-CoA, and butyryl-CoA with similar efficiency.[2][12]
Pyruvate Carboxylase (PC)
PC is a crucial anaplerotic enzyme, replenishing intermediates of the tricarboxylic acid (TCA) cycle by catalyzing the carboxylation of pyruvate to oxaloacetate.[10][15][16] It is highly specific for its substrate, pyruvate.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic parameters (Km and kcat) for the primary substrates of 3-MCC, PCC, ACC, and PC from various sources. These values provide a quantitative measure of the substrate affinity and catalytic efficiency of each enzyme.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| 3-MCC | Pseudomonas aeruginosa | 3-Methylcrotonyl-CoA | 9.8[8] | - | - |
| PCC | Bovine | Propionyl-CoA | 290[4][9] | - | - |
| Bacillus subtilis (N220I/I391T mutant) | Propionyl-CoA | - | - | 94-fold increase | |
| ACC | Thermobifida fusca | Acetyl-CoA | - | - | - |
| Thermobifida fusca | Propionyl-CoA | - | - | - | |
| Thermobifida fusca | Butyryl-CoA | - | - | - | |
| Rat Liver | Acetyl-CoA | 400 (control), 4 (CoA-activated)[17] | - | - | |
| PC | Rhizobium etli | Pyruvate | 1500[15] | 2[15] | 1333 |
| Chicken Liver | Pyruvate | - | - | - |
Note: Data for kcat and catalytic efficiency are not always available in the cited literature. The activity of some enzymes is reported in different units or as relative activities, making direct comparison challenging.
Experimental Protocols
Accurate determination of enzyme kinetics is fundamental to comparing substrate specificity. Below are summaries of common experimental protocols for assaying the activity of these carboxylases.
General Principle for Carboxylase Assays
Most assays for biotin-dependent carboxylases rely on the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into the respective keto acid product. The radioactivity of the acid-stable product is then measured by liquid scintillation counting.
Protocol for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Activity Assay (Radioisotopic)
This protocol is adapted from methods used for measuring 3-MCC activity in fibroblasts.[6][18]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), ATP, MgCl2, glutathione, and the substrate, 3-methylcrotonyl-CoA.
-
Enzyme Preparation: Use cell lysates or purified enzyme.
-
Initiation: Start the reaction by adding [14C]NaHCO3 of known specific activity.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and remove unreacted [14C]HCO3- as 14CO2.
-
Quantification: Centrifuge to pellet the precipitated protein. Measure the radioactivity of the supernatant, which contains the [14C]-labeled product (3-methylglutaconyl-CoA), using a liquid scintillation counter.
-
Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time, normalized to the protein concentration of the enzyme preparation.
Protocol for Propionyl-CoA Carboxylase (PCC) and Acetyl-CoA Carboxylase (ACC) Activity Assays
The radioisotopic assay for PCC and ACC is similar to that of 3-MCC, with the respective substrates being propionyl-CoA or acetyl-CoA.[9][16] Spectrophotometric assays are also available, often coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[19][20]
Protocol for Pyruvate Carboxylase (PC) Activity Assay (Spectrophotometric)
This is a coupled-enzyme assay.[8]
-
Reaction Mixture 1 (PC reaction): Prepare a mixture containing buffer, ATP, MgCl2, NaHCO3, and pyruvate.
-
Reaction Mixture 2 (Coupling reaction): This mixture contains acetyl-CoA, citrate (B86180) synthase, and a chromogenic reagent like DTNB [5,5'-dithiobis(2-nitrobenzoic acid)].
-
Procedure:
-
The PC reaction generates oxaloacetate.
-
Citrate synthase then catalyzes the reaction of oxaloacetate with acetyl-CoA to produce citrate and Coenzyme A (CoA-SH).
-
The liberated CoA-SH reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
-
Calculation: The rate of color formation is proportional to the PC activity.
Signaling Pathways and Regulation
The activity of biotin-dependent carboxylases is tightly regulated to meet the metabolic needs of the cell. This regulation often occurs through allosteric mechanisms and post-translational modifications, such as phosphorylation, which are controlled by upstream signaling pathways.
Regulation of Acetyl-CoA Carboxylase (ACC) by AMPK
A well-established regulatory mechanism is the phosphorylation and inactivation of ACC by AMP-activated protein kinase (AMPK).[8][21] AMPK is a key energy sensor in the cell, activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates ACC, leading to a decrease in its activity and a subsequent reduction in fatty acid synthesis.[3][19] This provides a mechanism to conserve energy when cellular resources are low.
Metabolic Pathways of Biotin-Dependent Carboxylases
The substrates and products of these carboxylases are integral components of central metabolic pathways. Understanding these connections is essential for appreciating their physiological significance.
Conclusion
3-MCC, PCC, ACC, and PC, while all members of the biotin-dependent carboxylase family, exhibit distinct substrate specificities that are tightly linked to their specific roles in metabolism. 3-MCC and PC are highly specific for their respective substrates, 3-methylcrotonyl-CoA and pyruvate. In contrast, PCC and particularly ACC can display broader substrate acceptance, depending on the organism. The quantitative kinetic data, detailed experimental protocols, and understanding of the regulatory signaling pathways presented in this guide provide a valuable resource for researchers in metabolism and drug development. Further research to fill the gaps in our knowledge of kcat values and the regulation of 3-MCC and PCC will be crucial for a more complete understanding of this important class of enzymes.
References
- 1. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]
- 9. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphocyte propionyl-CoA carboxylase and its activation by biotin are sensitive indicators of marginal biotin deficiency in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]
- 14. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rchsd.org [rchsd.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 21. journals.physiology.org [journals.physiology.org]
Correlating Genotype with Biochemical Phenotype in 3-MCC Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isolated 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an autosomal recessive disorder of leucine (B10760876) metabolism, arising from mutations in either the MCCA (MCCC1) or MCCB (MCCC2) gene.[1][2][3][4] These genes encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase, which catalyzes a key step in the breakdown of leucine.[1][3][5] While newborn screening programs using tandem mass spectrometry have revealed 3-MCC deficiency to be one of the more common inborn errors of metabolism, a striking feature of the disorder is its highly variable clinical presentation.[1][6] Phenotypes range from severe neonatal-onset metabolic crisis to completely asymptomatic adults who are often identified only after their infant has a positive newborn screen.[1][7][8][9]
This guide provides a comparative analysis of the relationship between genotype and the biochemical phenotype in 3-MCC deficiency. A consistent finding across numerous studies is the lack of a clear or predictable correlation; neither the specific gene mutation nor the level of biochemical markers can reliably predict the clinical outcome.[1][5][6][10][11] This variability suggests that other genetic or environmental factors may influence the clinical expression of the disorder.[1][5][11]
Data Presentation: Genotype and Phenotype Comparison
The primary biochemical markers for 3-MCC deficiency are elevated urinary levels of 3-hydroxyisovaleric acid (3-HIVA) and 3-methylcrotonylglycine (B26124) (3-MCG), and an increased concentration of 3-hydroxyisovalerylcarnitine (B12287773) (C5OH) in the blood.[1][3][12][13] Enzyme activity assays in fibroblasts or leukocytes are used for confirmation.[3][12]
The following table summarizes findings from various studies, illustrating the wide spectrum of mutations and the inconsistent correlation with clinical presentation.
Table 1: Summary of Genotype-Phenotype Correlations in 3-MCC Deficiency Studies
| Genotype (Gene: Mutation) | Residual Enzyme Activity (% of normal) | Biochemical Phenotype (Key Markers) | Clinical Phenotype | Reference |
| MCCA: Compound Heterozygote (S535F, V694X) | Not specified | Elevated 3-HIVA & 3-MCG | Symptomatic (Metabolic Acidosis) | [7] |
| MCCA / MCCB: Various Null Mutations in Homozygosity | Severely decreased to null | Elevated C5OH, 3-HIVA, 3-MCG | Asymptomatic Adults | [1] |
| MCCC2: Compound Heterozygote (e.g., p.S39F, p.Y146N) | 6.2% - 31% in fibroblasts | Elevated C5OH, 3-HIVA, 3-MCG | Variable: Asymptomatic to Symptomatic | [1] |
| MCCA: R385S (Heterozygous) | 25% in fibroblasts | Elevated 3-HIVA & 3-MCG | Symptomatic (Seizures), Biotin-responsive | [13] |
| MCCA / MCCB: 22 novel & 8 reported mutations | Not specified | Elevated 3-HIVA-C | Asymptomatic or benign | [10] |
| General Finding | <2% to ~31% in affected individuals | Elevated C5OH, 3-HIVA, 3-MCG | Highly variable, from asymptomatic to severe metabolic decompensation | [1][9] |
Note: This table is illustrative. Many studies report a wide array of private mutations, reinforcing the genetic heterogeneity of the disorder.[9][10]
Experimental Protocols
Detailed methodologies are crucial for comparing results across different studies. Below are generalized protocols for the key experiments used to diagnose and study 3-MCC deficiency.
1. Biochemical Analysis: Metabolite Quantification
-
Purpose: To measure the characteristic metabolites that accumulate due to the enzyme block.
-
Methodology (Urine Organic Acids via GC-MS):
-
Sample Preparation: An aliquot of urine is acidified, and internal standards are added.
-
Extraction: Organic acids are extracted from the urine using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted acids are chemically modified (e.g., by silylation) to make them volatile.
-
Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the compounds, and the MS identifies and quantifies them based on their mass spectra. Elevated peaks corresponding to 3-hydroxyisovaleric acid and 3-methylcrotonylglycine are indicative of 3-MCC deficiency.[3]
-
-
Methodology (Acylcarnitine Profile via Tandem MS):
-
Sample: A dried blood spot from a newborn screening card or plasma is used.[12]
-
Extraction: Acylcarnitines are extracted from the sample using a solvent, typically containing internal standards.
-
Analysis: The extract is analyzed by flow injection tandem mass spectrometry (MS/MS). This technique allows for rapid quantification of various acylcarnitine species. A characteristic elevation of 3-hydroxyisovalerylcarnitine (C5OH) is the primary marker for 3-MCC deficiency in newborn screening.[6][12]
-
2. Enzyme Activity Assay
-
Purpose: To directly measure the functional capacity of the 3-MCC enzyme.
-
Methodology (¹⁴C-Bicarbonate Fixation Assay):
-
Sample: Cell homogenates from cultured skin fibroblasts or leukocytes are prepared.[1][12]
-
Reaction: The cell homogenate is incubated in a reaction mixture containing the substrate (3-methylcrotonyl-CoA) and ¹⁴C-labeled bicarbonate (H¹⁴CO₃⁻).
-
Principle: A functional 3-MCC enzyme will incorporate the ¹⁴C from the bicarbonate into the product, 3-methylglutaconyl-CoA.
-
Measurement: The reaction is stopped, and the acid-stable, non-volatile radioactivity incorporated into the product is measured using a scintillation counter.
-
Comparison: The activity is compared to that of control cells to determine the percentage of residual enzyme function.[1] Propionyl-CoA carboxylase (PCC) activity is often measured simultaneously to rule out multiple carboxylase deficiency.[1]
-
3. Genetic Analysis: MCCA and MCCB Gene Sequencing
-
Purpose: To identify the causative mutations in the MCCA or MCCB genes.
-
Methodology (Sanger or Next-Generation Sequencing):
-
DNA Extraction: Genomic DNA is isolated from the patient's blood or fibroblasts.
-
PCR Amplification: The coding exons and flanking intronic regions of the MCCA and MCCB genes are amplified using the Polymerase Chain Reaction (PCR).
-
Sequencing: The PCR products are sequenced using either traditional Sanger sequencing or Next-Generation Sequencing (NGS) platforms.
-
Analysis: The patient's DNA sequence is compared to the reference gene sequence to identify pathogenic variants such as missense, nonsense, frameshift, or splice site mutations.[7][9]
-
Mandatory Visualizations
References
- 1. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thinkgenetic.org [thinkgenetic.org]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Functional analysis of MCCA and MCCB mutations causing methylcrotonylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outcomes of cases with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency - Report from the Inborn Errors of Metabolism Information System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. providers2.genedx.com [providers2.genedx.com]
- 10. Newborn screening for 3-methylcrotonyl-CoA carboxylase deficiency: population heterogeneity of MCCA and MCCB mutations and impact on risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylcrotonyl CoA
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methylcrotonyl CoA, a key intermediate in leucine (B10760876) metabolism. Adherence to these procedures will help safeguard personnel and maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound is classified as an irritant, posing a risk to the skin, eyes, and respiratory system. The primary hazards are associated with direct contact and inhalation of the powdered form.
Hazard Identification and Safety Ratings:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | HMIS Rating | NFPA Rating |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation. | Health: 2 | Health: 2 |
| Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation. | Flammability: 0 | Fire: 0 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation. | Physical Hazard: 0 | Reactivity: 0 |
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a range of chemicals. Ensure gloves are inspected for tears or punctures before use. For prolonged handling, consider double-gloving. |
| Eyes | Safety glasses with side shields or safety goggles | Safety goggles provide a tighter seal and are recommended when there is a higher risk of dust or splash. |
| Body | Laboratory coat | A standard laboratory coat should be worn and fully fastened to protect skin and personal clothing from potential contamination. |
| Respiratory | NIOSH-approved respirator | An N95 or higher-rated particulate respirator is essential when handling the powdered form of this compound, especially outside of a certified chemical fume hood, to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations, typically -20°C for long-term stability.
-
-
Preparation for Use:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Conduct all handling of the powdered substance within a certified chemical fume hood to minimize inhalation exposure.
-
-
Weighing and Aliquoting:
-
Don all required PPE before opening the primary container.
-
Use a dedicated, clean spatula and weighing vessel.
-
Work carefully to avoid generating dust.
-
Close the container tightly after use.
-
-
Experimental Use:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and date.
-
If working outside of a fume hood with solutions, ensure adequate ventilation.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) in a designated, clearly labeled waste bag or container.
-
-
Decontamination:
-
There are no specific neutralization requirements for this compound.
-
-
Disposal of Unused Material and Contaminated Waste:
-
Unused or waste this compound should be disposed of as non-hazardous biochemical waste.
-
Follow your institution's and local regulations for chemical waste disposal. This may involve incineration or landfilling by a licensed waste disposal company.
-
Do not dispose of this compound down the drain.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
